4-Chloro-3-(trifluoromethyl)pyridine hydrochloride
説明
特性
IUPAC Name |
4-chloro-3-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N.ClH/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKXJUZITVCDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382316 | |
| Record name | 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732306-24-0 | |
| Record name | 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core of Innovation: A Technical Guide to 4-Chloro-3-(trifluoromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(trifluoromethyl)pyridine hydrochloride is a key building block in modern medicinal chemistry and agrochemical synthesis. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the chlorine atom on the pyridine ring, make it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 732306-24-0 | [1][2][3] |
| Molecular Formula | C₆H₄Cl₂F₃N | [2] |
| Molecular Weight | 218.00 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 153 °C (sublimates) | [1] |
| Solubility | Information not readily available | |
| InChI Key | HCKXJUZITVCDND-UHFFFAOYSA-N | [1] |
| SMILES | Cl.Clc1cc(ncc1)C(F)(F)F |
Synthesis and Experimental Protocols
While specific protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, a general approach can be inferred from established methods for the synthesis of substituted pyridines. A representative protocol is outlined below, based on common organic synthesis techniques.
Representative Synthesis of 4-Chloro-3-(trifluoromethyl)pyridine
The synthesis of the free base, 4-Chloro-3-(trifluoromethyl)pyridine, is a crucial first step. The subsequent formation of the hydrochloride salt is a standard procedure.
Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)pyridine
This step often involves the chlorination and fluorination of a suitable picoline precursor. A general method involves the reaction of 3-picoline with chlorine and a fluorine source at elevated temperatures, often in the gas phase over a catalyst. The reaction conditions, such as temperature, pressure, and catalyst, are critical for controlling the regioselectivity and yield of the desired product.
-
Starting Material: 3-Picoline
-
Reagents: Chlorine (Cl₂), Hydrogen Fluoride (HF) or other fluorinating agents.
-
Catalyst: Often a transition metal-based catalyst.
-
Reaction Conditions: High temperature (e.g., 300-450°C) in a flow reactor.
Experimental Workflow: Synthesis of Substituted Pyridines
Caption: A simplified workflow for the synthesis of 4-Chloro-3-(trifluoromethyl)pyridine from 3-picoline.
Step 2: Formation of the Hydrochloride Salt
The hydrochloride salt is typically prepared by treating a solution of the free base with hydrochloric acid.
-
Starting Material: 4-Chloro-3-(trifluoromethyl)pyridine
-
Reagent: Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol).
Protocol:
-
Dissolve the purified 4-Chloro-3-(trifluoromethyl)pyridine in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride (gas dissolved in the same solvent or a concentrated aqueous solution if appropriate) to the stirred solution of the pyridine derivative.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Applications in Drug Discovery: Targeting Kinase Signaling
4-Chloro-3-(trifluoromethyl)pyridine and its derivatives are valuable scaffolds in the design of kinase inhibitors for cancer therapy. The trifluoromethylphenyl moiety is a common feature in many potent and selective kinase inhibitors.
Kinase Inhibitor Synthesis
This chemical is a crucial intermediate in the synthesis of a class of compounds that have shown significant inhibitory activity against receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and KIT. These kinases are key regulators of angiogenesis and cell proliferation, and their dysregulation is a hallmark of many cancers.
A common synthetic route involves the conversion of 4-chloro-3-(trifluoromethyl)aniline (which can be synthesized from a related pyridine precursor) to an isocyanate, followed by reaction with an appropriate amine to form a urea-based inhibitor.
Experimental Workflow: Kinase Inhibitor Synthesis
Caption: A general workflow for the synthesis of a urea-based kinase inhibitor using a 4-chloro-3-(trifluoromethyl)phenyl intermediate.
Mechanism of Action: Inhibition of Kinase Signaling Pathways
Receptor tyrosine kinases like VEGFR and KIT are activated upon binding of their respective growth factor ligands. This leads to dimerization of the receptor, autophosphorylation of tyrosine residues in the intracellular domain, and the initiation of downstream signaling cascades that promote cell survival, proliferation, and angiogenesis.
Kinase inhibitors synthesized using the 4-chloro-3-(trifluoromethyl)pyridine scaffold can bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.
Signaling Pathway: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Caption: A diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway by a kinase inhibitor.
Safety and Handling
This compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules. Its utility in the development of kinase inhibitors highlights its importance in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working to create the next generation of pharmaceuticals and agrochemicals.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-(trifluoromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-(trifluoromethyl)pyridine hydrochloride is a key heterocyclic building block, pivotal in the synthesis of advanced pharmaceutical and agrochemical agents. The strategic incorporation of a chlorine atom and a trifluoromethyl group onto the pyridine core imparts unique electronic and lipophilic properties, making it a valuable intermediate in medicinal chemistry and materials science. This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a summary of its role in synthetic applications.
Chemical Identity and Properties
This section details the fundamental chemical identifiers and physical properties of this compound. The data presented is crucial for laboratory handling, reaction setup, and analytical characterization.
Structural and Molecular Information
| Parameter | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 732306-24-0 | |
| Molecular Formula | C₆H₄Cl₂F₃N | |
| Empirical Formula (Hill Notation) | C₆H₃ClF₃N · HCl | |
| Molecular Weight | 218.01 g/mol | |
| Canonical SMILES | C1=CN=C(C=C1Cl)C(F)(F)F.Cl | |
| InChI Key | HCKXJUZITVCDND-UHFFFAOYSA-N | |
| MDL Number | MFCD04972770 |
Physical and Chemical Properties
| Property | Value | Reference |
| Physical Form | Solid, powder or lumps | |
| Color | White | |
| Melting Point | 125-126°C or ~153°C (sublimation) | [1] |
| Purity/Assay | ≥96.0 to ≤104.0% (Titration ex Chloride) | |
| Topological Polar Surface Area (TPSA) | 12.9 Ų | [1] |
| LogP (Computed) | 3.55580 | [1] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to chemical research and development. The following sections provide standardized methodologies for key analytical procedures.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.[2] A pure substance typically exhibits a sharp melting range of 0.5-1.0°C. Impurities tend to depress and broaden the melting range.
Protocol: Capillary Method (Using a Mel-Temp Apparatus)
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.[2]
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the solid down.[3] Repeat until the sample height is approximately 1-2 mm.[4]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the DigiMelt or a similar melting point apparatus.[3]
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/minute) to get a preliminary range.[3]
-
Accurate Determination: For a precise measurement, start heating at a medium rate until the temperature is about 20°C below the expected melting point.[5] Then, reduce the heating rate to approximately 1-2°C per minute.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Purity Assay by Titration
The purity of the hydrochloride salt can be determined by an acid-base titration, which quantifies the amount of hydrochloric acid present.
Protocol: Acid-Base Titration
-
Preparation of Standard Solution: Accurately prepare a standardized solution of a strong base, such as 0.1 M Sodium Hydroxide (NaOH).
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of distilled water in a conical flask.
-
Indicator Addition: Add 2-3 drops of a suitable indicator, such as phenolphthalein, to the sample solution.[6]
-
Titration: Fill a burette with the standardized NaOH solution. Slowly add the NaOH solution to the conical flask while constantly swirling.[7]
-
Endpoint Determination: The endpoint is reached when the indicator undergoes a persistent color change (e.g., colorless to pink for phenolphthalein).[8] Record the volume of NaOH solution used.
-
Calculation: Use the volume and molarity of the NaOH solution to calculate the moles of HCl in the sample. From this, determine the mass of the hydrochloride salt and calculate the percent purity relative to the initial mass.
Solubility Determination
Understanding a compound's solubility is crucial for its application in various chemical processes, including reaction setup and purification.
Protocol: Qualitative Solubility Testing
-
Solvent Selection: Prepare a set of test tubes with common laboratory solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane).
-
Sample Addition: To each test tube, add a small, measured amount (e.g., 25 mg) of this compound.[9]
-
Solvent Addition and Observation: Add 0.75 mL of the respective solvent to each test tube in small portions. After each addition, shake the tube vigorously.[9]
-
Classification: Observe whether the solid dissolves completely. A compound is generally considered "soluble" if it dissolves to the extent of about 3 g per 100 mL of solvent.
-
pH Testing (for aqueous solution): If the compound dissolves in water, test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.
Synthetic Utility and Applications
This compound is not typically an end-product but rather a crucial intermediate. The trifluoromethyl group (CF3) is a bioisostere for other groups and can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, making it a valuable moiety in drug design.[10] This compound serves as a building block for introducing the 4-chloro-3-(trifluoromethyl)phenyl moiety into larger, more complex molecules.
The presence of the trifluoromethyl group on the pyridine ring is a key structural motif in a number of active agrochemical and pharmaceutical ingredients.[11] The chlorine atom at the 4-position provides a reactive site for nucleophilic substitution reactions, allowing for the facile construction of more elaborate molecular architectures.
Caption: Synthetic pathway and applications of the title compound.
Safety and Handling
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.
GHS Hazard Information:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. echemi.com [echemi.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. textiletrainer.com [textiletrainer.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-3-(trifluoromethyl)pyridine hydrochloride molecular structure and weight
Technical Guide: 4-Chloro-3-(trifluoromethyl)pyridine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical overview of this compound, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. It covers the core physicochemical properties, molecular structure, representative synthesis protocols, and analytical workflows. All quantitative data is presented in a structured format for clarity and accessibility.
Molecular Structure and Physicochemical Properties
This compound is a solid, heterocyclic organic compound. The structure consists of a pyridine ring substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position. The molecule is supplied as a hydrochloride salt, which enhances its stability and solubility in certain solvents.
The key identifiers and physicochemical properties of the compound are summarized in the table below.
| Property | Value | Citations |
| IUPAC Name | 4-chloro-3-(trifluoromethyl)pyridine;hydrochloride | |
| CAS Number | 732306-24-0 | [1][2][3] |
| Molecular Formula | C₆H₄Cl₂F₃N (or C₆H₃ClF₃N · HCl) | [1][2][4] |
| Molecular Weight | 218.00 g/mol | [1][3][5] |
| Exact Mass | 216.967 g/mol | [1][5] |
| Physical Form | Solid | |
| Melting Point | 125-126 °C or 153 °C (sublimes) | [1][5] |
| InChI Key | HCKXJUZITVCDND-UHFFFAOYSA-N | [3] |
| SMILES String | Cl[H].FC(F)(F)c1cnccc1Cl | [3] |
Synthesis and Characterization Workflow
The synthesis of substituted trifluoromethylpyridines often involves multi-step processes that can include building the pyridine ring from a trifluoromethyl-containing precursor or by direct fluorination/chlorination of a picoline starting material.[6][7] A general workflow for the synthesis, purification, and analysis of a target compound like this compound is outlined below.
Caption: General workflow for synthesis and quality control.
Representative Experimental Protocol
While specific, proprietary synthesis methods may vary, a plausible laboratory-scale protocol can be adapted from general procedures for creating halogenated trifluoromethylpyridines.[8][9] The final step involves forming the hydrochloride salt.
Objective: To synthesize 4-Chloro-3-(trifluoromethyl)pyridine and convert it to its hydrochloride salt.
Methodology:
-
Synthesis of the Pyridine Core (Free Base):
-
The synthesis often starts from a pre-functionalized pyridine or picoline derivative.[7] A common industrial approach involves high-temperature, vapor-phase chlorination and fluorination of 3-picoline.[6]
-
Alternatively, a building-block approach can be used, constructing the pyridine ring from smaller, trifluoromethyl-containing fragments.[9] This method can offer better control over regioselectivity.
-
-
Isolation of 4-Chloro-3-(trifluoromethyl)pyridine (Free Base):
-
Following the reaction, the crude mixture is cooled and subjected to an aqueous workup to remove inorganic salts and highly polar impurities.
-
The organic phase is separated, dried over an anhydrous agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The resulting crude product is purified, typically via flash column chromatography on silica gel, to isolate the pure free base, 4-Chloro-3-(trifluoromethyl)pyridine.
-
-
Formation of the Hydrochloride Salt:
-
The purified free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.
-
The solution is cooled in an ice bath.
-
Anhydrous hydrogen chloride (either as a gas bubbled through the solution or as a solution in a compatible solvent like dioxane) is added dropwise with stirring.
-
The hydrochloride salt typically precipitates out of the solution as a solid.
-
-
Final Isolation and Analysis:
-
The precipitated solid is collected by vacuum filtration.
-
The solid is washed with a small amount of cold, anhydrous solvent to remove any residual impurities.
-
The final product is dried under vacuum to yield this compound.
-
The identity and purity of the final compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Safety and Handling
This compound is classified as an irritant.[3]
-
Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautions: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[3]
-
Personal Protective Equipment (PPE): Handling should be performed in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[3] For solids, a dust mask is recommended.
References
- 1. CAS#:732306-24-0 | this compound | Chemsrc [chemsrc.com]
- 2. This compound [oakwoodchemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | 732306-24-0 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 9. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
Spectral Data Analysis of 4-Chloro-3-(trifluoromethyl)pyridine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride. It includes expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.
Spectral Data Summary
The following tables summarize the expected quantitative data for this compound based on its chemical structure and known spectral properties of similar compounds.
NMR Spectroscopy Data
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| H-2 | ~8.9 | d | ~5.0 | Pyridine ring proton |
| H-5 | ~7.8 | d | ~5.0 | Pyridine ring proton |
| H-6 | ~8.7 | s | - | Pyridine ring proton |
| N-H | >10 | br s | - | Hydrochloride proton |
| ¹³C NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| C-2 | ~150 | d | Pyridine ring carbon | |
| C-3 | ~125 | q | Pyridine ring carbon (C-CF₃) | |
| C-4 | ~145 | s | Pyridine ring carbon (C-Cl) | |
| C-5 | ~128 | d | Pyridine ring carbon | |
| C-6 | ~148 | d | Pyridine ring carbon | |
| CF₃ | ~122 | q | ~275 | Trifluoromethyl carbon |
| ¹⁹F NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment | |
| CF₃ | ~-64 | s | Trifluoromethyl group |
Note: Predicted chemical shifts are relative to a standard reference (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) and can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy Data
Table 2: Expected IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2800-2400 | Broad, Strong | N-H stretch (from hydrochloride) |
| 1600-1550 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| 1450-1400 | Medium | C-H bending |
| 1300-1100 | Strong | C-F stretching (trifluoromethyl group) |
| 850-750 | Strong | C-Cl stretching |
| 750-650 | Medium | Out-of-plane C-H bending |
Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity (%) | Assignment |
| 181/183 | High | [M]⁺ (molecular ion of the free base, showing isotopic pattern for one chlorine) |
| 146 | Medium | [M-Cl]⁺ |
| 112 | Medium | [M-CF₃]⁺ |
| 75 | Low | [C₄H₂NCl]⁺ |
Note: The mass spectrum of the hydrochloride salt will typically show the molecular ion of the free base after in-source dissociation.
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Methodology:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and to avoid exchange of the N-H proton.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Spectral Width: A spectral width of approximately 12 ppm is appropriate.
-
Reference: The residual solvent peak is used for chemical shift calibration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Spectral Width: A spectral width of approximately 200 ppm is used.
-
-
¹⁹F NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence, without proton decoupling, is typically used.
-
Number of Scans: 16-64 scans are generally sufficient.
-
Reference: An external reference standard such as CFCl₃ is used.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Solid):
-
KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) using an agate mortar and pestle.[1] Press the mixture into a thin, transparent pellet using a hydraulic press.[1]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[1] This method requires minimal sample preparation.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or the clean ATR crystal) is recorded first.
-
The sample is then placed in the instrument, and the spectrum is recorded.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an appropriate ionization source is used. Electrospray ionization (ESI) is a common choice for this type of molecule.
-
Data Acquisition:
-
Ionization: The sample solution is introduced into the ESI source, where it is nebulized and ionized to produce gas-phase ions.
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum is a plot of relative intensity versus m/z. For high-resolution mass spectrometry (HRMS), an instrument capable of high mass accuracy (e.g., Orbitrap or FT-ICR) is used to confirm the elemental composition.
-
Visualizations
The following diagrams illustrate the logical workflow for spectral data acquisition and analysis.
Caption: Workflow for Spectral Data Acquisition and Analysis.
Caption: Relationship of Spectroscopic Techniques to Molecular Information.
References
Solubility Profile of 4-Chloro-3-(trifluoromethyl)pyridine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview of the predicted solubility characteristics based on the compound's structure. Furthermore, it offers detailed, established experimental protocols for researchers to determine the solubility of this compound in various organic solvents. This guide is intended to equip scientists and professionals in drug development with the necessary theoretical background and practical methodologies to effectively assess and utilize this compound in their research and development endeavors.
Introduction to this compound
This compound is a substituted pyridine derivative. The pyridine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds. The presence of a chloro group and a trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, all of which are critical determinants of its solubility. As a hydrochloride salt, its solubility is expected to be highly dependent on the polarity of the solvent and its ability to solvate the charged pyridinium ion and the chloride anion.
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 732306-24-0
-
Molecular Formula: C₆H₄Cl₂F₃N[1]
-
Molecular Weight: 218.00 g/mol
Predicted Solubility Characteristics
While specific experimental data is scarce, the solubility of this compound in organic solvents can be predicted based on general chemical principles:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The hydrochloride salt is expected to exhibit moderate to good solubility in polar protic solvents. These solvents can effectively solvate both the pyridinium cation through hydrogen bonding and dipole-dipole interactions, and the chloride anion.
-
Polar Aprotic Solvents (e.g., Dimethylformamide, Dimethyl Sulfoxide, Acetonitrile): Good solubility is also anticipated in polar aprotic solvents. Their high dielectric constants and strong dipole moments can stabilize the ionic components of the salt.
-
Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate): Limited to moderate solubility is expected. While these solvents possess a dipole moment, their ability to solvate ions is less pronounced compared to more polar solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The compound is predicted to be poorly soluble or insoluble in nonpolar solvents. These solvents lack the ability to effectively solvate the charged pyridinium and chloride ions, making the dissolution of the ionic salt energetically unfavorable.
Experimental Determination of Solubility
To obtain precise and reliable solubility data, experimental determination is essential. The following section outlines standard methodologies for this purpose.
Data Presentation Template
Quantitative solubility data should be systematically recorded. The following table serves as a template for organizing experimental findings for easy comparison.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Observations |
| Methanol | 25 | Gravimetric | |||
| Ethanol | 25 | Gravimetric | |||
| Isopropanol | 25 | Gravimetric | |||
| Acetonitrile | 25 | Gravimetric | |||
| Acetone | 25 | Gravimetric | |||
| Ethyl Acetate | 25 | Gravimetric | |||
| Dichloromethane | 25 | Gravimetric | |||
| Toluene | 25 | Gravimetric | |||
| Hexane | 25 | Gravimetric |
Key Experimental Protocols
Two common methods for determining the equilibrium solubility of a compound are the gravimetric method and the shake-flask method followed by concentration analysis.
Protocol 1: Gravimetric Method for Solubility Determination
This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.
-
Ensure that a solid excess of the compound is present to guarantee saturation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a magnetic stirrer or a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.
-
-
Solvent Evaporation:
-
Dispense the filtered supernatant into a pre-weighed, clean, and dry container.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) or by gentle heating in a fume hood until a constant weight of the solid residue is achieved.
-
-
Calculation:
-
Weigh the container with the dried solid.
-
The mass of the dissolved solid is the final weight minus the initial weight of the container.
-
Calculate the solubility in g/100 mL or other desired units.
-
Protocol 2: Shake-Flask Method with HPLC/UV-Vis Analysis
This method is highly accurate and is particularly useful for compounds with good chromophores.
Methodology:
-
Preparation of Saturated Solution and Equilibration:
-
Follow steps 1 and 2 from the Gravimetric Method protocol.
-
-
Phase Separation and Dilution:
-
After equilibration, centrifuge the sample to pellet the excess solid.
-
Carefully withdraw a known aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (in which the compound is freely soluble, often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.
-
-
Concentration Determination:
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL, mol/L).
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Gravimetric Method.
References
A Technical Guide to Commercial Sourcing of 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride (CAS No. 732306-24-0), a key building block in modern medicinal chemistry. This document outlines commercial suppliers, key quality attributes, and a representative synthetic application to inform researchers and drug development professionals in sourcing and utilizing this important reagent.
Introduction to this compound
This compound is a substituted pyridine derivative that has garnered significant interest in pharmaceutical research. The presence of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the chloro-substituted pyridine core serves as a versatile scaffold for further chemical modifications.[1] This compound is particularly relevant in the synthesis of kinase inhibitors and other targeted therapies.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound, typically with a purity of 97% or greater. The table below summarizes key information for several prominent suppliers. Researchers should always obtain lot-specific Certificates of Analysis (CoA) for detailed impurity profiles and precise quality control data.
| Supplier | Product Number | Purity Specification | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Sigma-Aldrich | 680036 | 97% | 732306-24-0 | 218.00 | 153 (subl.)[2][3] |
| Apollo Scientific | PC9858 | 97% | 732306-24-0 | - | - |
| Oakwood Chemical | 009106 | 97% | 732306-24-0 | 218.01 | 152-154[4] |
| Alfa Aesar | L19556 | 97% | 732306-24-0 | - | - |
| ChemUniverse | P71709 | 97% | 732306-24-0 | 218.01 | - |
Note: This information is based on publicly available data and may be subject to change. Always consult the supplier for the most current specifications.
Quality Control and Analytical Methods
The quality of starting materials is paramount in drug discovery and development. A typical Certificate of Analysis for this compound should include the following tests:
| Parameter | Typical Method | Purpose |
| Appearance | Visual Inspection | To ensure the material is a white to off-white solid. |
| Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry | To confirm the chemical structure. |
| Purity | HPLC or GC | To quantify the percentage of the desired compound. |
| Melting Point | Melting Point Apparatus | To assess purity and identity. |
| Water Content | Karl Fischer Titration | To determine the amount of residual water. |
| Residual Solvents | Headspace GC-MS | To identify and quantify any remaining solvents from synthesis and purification. |
| Inorganic Impurities | ICP-MS | To detect trace metal contaminants. |
Workflow for Supplier Qualification
The selection and qualification of a raw material supplier is a critical process in pharmaceutical development. The following diagram illustrates a logical workflow for this process.
Application in Synthesis: Formation of a Urea Linkage
This compound is a precursor to the corresponding free base, 4-chloro-3-(trifluoromethyl)pyridine, which can be used in the synthesis of various bioactive molecules. A common application is the formation of a urea linkage, a key pharmacophore in many kinase inhibitors such as sorafenib. The following is a representative experimental protocol for the reaction of the related 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an amine to form a urea derivative. A similar principle applies to reactions involving the pyridine analogue.
Representative Experimental Protocol: Urea Formation
-
Reaction Setup: To a solution of the desired amine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as DCM or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired urea derivative.
Signaling Pathways in Drug Discovery
The trifluoromethylpyridine motif is a common feature in kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by inhibitors derived from this compound.
References
- 1. Synthesis and Antitumor Activity of Triazole-Containing Sorafenib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Use of 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, handling procedures, and experimental considerations for 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride (CAS No. 732306-24-0). This document is intended for qualified personnel in research and development laboratories.
Chemical and Physical Properties
This compound is a solid, trifluoromethyl-substituted pyridine derivative.[1][2] Its trifluoromethyl group imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[3]
Quantitative Data Summary:
| Property | Value | Reference(s) |
| CAS Number | 732306-24-0 | [1][2] |
| Molecular Formula | C₆H₄Cl₂F₃N | [4][5] |
| Molecular Weight | 218.00 g/mol | [1][2] |
| Appearance | White to off-white solid/powder or lumps | [1][2] |
| Melting Point | 153 °C (sublimes) | [1][2] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| Vapor Pressure | Data not available | |
| Flash Point | Not applicable | [1][2] |
| LD50 (Oral) | Data not available | |
| LD50 (Dermal) | Data not available | |
| LC50 (Inhalation) | Data not available |
Safety and Hazard Information
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1][2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Handling, Storage, and Disposal
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Avoid formation of dust and aerosols.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side shields or goggles, and a lab coat.[1][2] For operations that may generate significant dust, a NIOSH-approved N95 dust mask is recommended.[1][2]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly after handling.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Keep away from heat, sparks, and open flames.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.[7]
-
Contaminated packaging should be disposed of as unused product.[7]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[7]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[7]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[7]
Experimental Protocols and Applications
This compound is a key intermediate in the synthesis of complex organic molecules, particularly for the development of novel pharmaceuticals. Its reactivity at the chloro-position allows for various cross-coupling reactions.
Representative Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The following is a general protocol for the coupling of a chloropyridine derivative with a boronic acid, which can be adapted for this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The following general protocol for the amination of a chloropyridine can be adapted for this compound.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (1.2 - 4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.5 - 2.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add this compound (1 equivalent) and the amine.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Role in Drug Discovery: Kinase Inhibitor Synthesis
Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors. The unique electronic properties of the trifluoromethyl group can enhance binding affinity and improve the pharmacokinetic profile of drug candidates.[3] Derivatives of trifluoromethylpyridines have been investigated as inhibitors of various kinases, including Kinase Insert Domain-containing Receptor (KDR), which is involved in angiogenesis.[8][9]
The general workflow for developing such inhibitors involves the synthesis of a library of compounds derived from a core scaffold like 4-Chloro-3-(trifluoromethyl)pyridine, followed by screening for kinase inhibitory activity and subsequent optimization of the lead compounds.
Analytical Methods
The purity and identity of this compound and its reaction products can be assessed using standard analytical techniques.
Representative HPLC Method
A general reverse-phase HPLC method can be adapted for the analysis of chloropyridine derivatives.
Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL
Representative GC-MS Method
Gas chromatography-mass spectrometry can be used for the analysis of volatile derivatives.
Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 80 °C), then ramp to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium
-
Ionization Mode: Electron Impact (EI)
-
Mass Range: m/z 50-500
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Users should consult the SDS for this compound from their supplier for complete and up-to-date safety information. All chemical manipulations should be carried out by trained individuals in a properly equipped laboratory.
References
- 1. 4-Chloro-3-(trifluoromethyl)pyridine 97 732306-24-0 [sigmaaldrich.com]
- 2. 4-氯-3-(三氟甲基)吡啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound [oakwoodchemical.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
4-Chloro-3-(trifluoromethyl)pyridine Hydrochloride: A Comprehensive Technical Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(trifluoromethyl)pyridine hydrochloride is a versatile heterocyclic building block of significant interest in the fields of medicinal chemistry and agrochemical synthesis. The presence of a trifluoromethyl group and a reactive chlorine atom on the pyridine ring imparts unique physicochemical properties, making it an attractive scaffold for the development of novel bioactive molecules. The trifluoromethyl moiety can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target, while the chlorine atom serves as a convenient handle for a variety of cross-coupling and nucleophilic substitution reactions.[1] This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and tabulated data to support researchers in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning synthetic transformations and for the characterization of resulting products.
| Property | Value | Reference |
| CAS Number | 732306-24-0 | [2] |
| Molecular Formula | C₆H₄Cl₂F₃N | [2] |
| Molecular Weight | 218.01 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 153-155 °C | |
| Solubility | Soluble in methanol, water | |
| Purity | ≥97% | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the chlorination and subsequent trifluoromethylation of a pyridine precursor. Below is a representative experimental protocol for its synthesis.
Experimental Protocol: Synthesis of 4-Chloro-3-(trifluoromethyl)pyridine
A common precursor to the hydrochloride salt is 4-chloro-3-(trifluoromethyl)pyridine. A general method for the synthesis of similar compounds involves the reaction of a corresponding hydroxypyridine with a chlorinating agent. For instance, 2-hydroxy-4-trifluoromethylpyridine can be converted to 2-chloro-4-trifluoromethylpyridine using phosphorus pentachloride in DMF.[3] A similar strategy can be applied for the synthesis of the 4-chloro isomer. The subsequent treatment of the free base with hydrochloric acid affords the desired hydrochloride salt.
Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)pyridine
Step 2: Formation of the Hydrochloride Salt
To a solution of 4-chloro-3-(trifluoromethyl)pyridine in a suitable solvent (e.g., diethyl ether or dichloromethane), an equimolar amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) is added. The resulting precipitate is then collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum to yield this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 4. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 5. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
Electron-withdrawing effects of the trifluoromethyl group in pyridines
An In-depth Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethyl Group in Pyridines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into pyridine scaffolds is a cornerstone of modern medicinal and agricultural chemistry. This powerful substituent dramatically alters the electronic properties of the pyridine ring, influencing its reactivity, basicity, and potential for intermolecular interactions. This guide provides a comprehensive technical overview of these effects, supported by quantitative data, detailed experimental protocols, and logical diagrams to aid researchers in harnessing the unique characteristics of trifluoromethylpyridines (TFMPs).
Quantitative Analysis of Electron-Withdrawing Effects
The CF3 group is one of the most potent electron-withdrawing groups used in organic chemistry, primarily acting through a strong negative inductive effect (-I). This significantly impacts the physicochemical properties of the pyridine ring.
Basicity (pKa Values)
The strong inductive effect of the CF3 group withdraws electron density from the pyridine ring, reducing the electron density on the nitrogen atom. This diminishes the nitrogen's ability to accept a proton, thereby lowering the basicity of the molecule. This is quantitatively expressed as a lower pKa value for the conjugate acid (pyridinium ion) compared to unsubstituted pyridine. The effect is most pronounced when the CF3 group is at the 2- or 4-position, where it can more effectively delocalize charge in the protonated form. A study utilizing 19F NMR spectroscopy in aqueous solutions at varying pH levels has been employed to determine the pKa of 3-trifluoromethylpyridine[1].
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.25 |
| 2-(Trifluoromethyl)pyridine | Value not found |
| 3-(Trifluoromethyl)pyridine | 2.86 (Predicted)[2] |
| 4-(Trifluoromethyl)pyridine | Value not found |
| Note: Experimentally determined pKa values for all isomers are not readily available in the cited literature. The value for the 3-isomer is a predicted value. |
Hammett and Taft Substituent Constants
Substituent effects can be quantified using Hammett (σ) and Taft (σ*) constants, which measure the polar (inductive and resonance) effects of a substituent on a reaction center[3][4][5]. The CF3 group possesses large, positive σ values, confirming its strong electron-withdrawing character[6].
| Constant | Value | Description |
| σm (meta) | 0.43 - 0.52 | Quantifies the inductive effect from the meta position. |
| σp (para) | 0.54 - 0.61 | Quantifies the combined inductive and resonance effects from the para position. |
| σ* (Taft) | ~0.92 | Quantifies the polar/inductive effect in aliphatic systems. |
Data sourced from multiple references, reflecting the range of reported values.[3][6]
These constants are invaluable for developing quantitative structure-activity relationships (QSAR), allowing researchers to predict how CF3 substitution will impact reaction rates and equilibria[7][8].
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the TFMP ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), a critical reaction for the elaboration of these scaffolds[9][10][11]. The CF3 group activates the ring by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction[10][12]. This activation is most effective when the CF3 group is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the intermediate.
While specific quantitative rate constants for a comparative series of trifluoromethylpyridines were not found in the search results, the general principle is that electron-withdrawing groups dramatically accelerate SNAr reactions[10][13]. The reactivity order for leaving groups in activated systems is often F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, rather than the expulsion of the leaving group[10][12][13].
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of trifluoromethylpyridines.
Synthesis of Trifluoromethylpyridines
There are three primary strategies for synthesizing TFMPs[14][15]:
-
Halogen Exchange (Halex) Reaction: This industrial-scale method involves the fluorination of a trichloromethylpyridine precursor, typically using hydrogen fluoride (HF) under high temperature and pressure, often with a metal halide catalyst[14][15][16].
-
Ring Construction via Cyclocondensation: This approach builds the pyridine ring from acyclic precursors already containing the CF3 group. A common building block is ethyl 4,4,4-trifluoroacetoacetate[14][15][17].
-
Direct Trifluoromethylation: This involves introducing the CF3 group directly onto a pre-formed pyridine ring, often using radical or organometallic reagents.
Protocol: Synthesis of 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one via Cyclocondensation [17]
This protocol demonstrates the ring construction approach.
-
Reagents and Setup:
-
3-Aminoindazole derivative (1.0 equiv)
-
Ethyl 4,4,4-trifluoroacetoacetate (2.0 equiv)
-
Dry Methanol (MeOH)
-
Polyphosphoric acid (PPA)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer, under an Argon atmosphere.
-
-
Procedure:
-
To a mixture of the 3-aminoindazole derivative and ethyl 4,4,4-trifluoroacetoacetate in dry methanol, add polyphosphoric acid dropwise.
-
Heat the solution to reflux for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Suspend the crude solid in a small volume of water.
-
Collect the precipitate by filtration, wash with water, and purify by column chromatography on silica gel.
-
Protocol: Nucleophilic Aromatic Substitution (SNAr) on a Chloropyridine
This general protocol is based on established procedures for SNAr reactions on activated halopyridines[9].
-
Reagents and Setup:
-
Substituted 2-chloro-X-(trifluoromethyl)pyridine (1.0 equiv)
-
Nucleophile (e.g., thiophenol, 1.1 equiv)
-
Base (e.g., K2CO3, 1.5 equiv)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Round-bottom flask with magnetic stirrer, under an inert atmosphere (N2 or Ar).
-
-
Procedure:
-
To a stirred suspension of the base (K2CO3) in anhydrous DMF, add the nucleophile (thiophenol) at room temperature.
-
Stir for 15 minutes to generate the nucleophilic thiolate species.
-
Add a solution of the 2-chloro-X-(trifluoromethyl)pyridine substrate in DMF.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on reactivity) for 2-24 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise and common method for pKa determination[18][19][20][21][22].
-
Equipment and Reagents:
-
Calibrated potentiometer (pH meter) with a combined pH electrode.
-
Automated titrator or manual burette.
-
Standardized titrants: 0.1 M HCl and 0.1 M NaOH (carbonate-free).
-
Ionic strength adjustment solution: 0.15 M KCl.
-
Sample solution: ~1 mM of the trifluoromethylpyridine in deionized water or a suitable co-solvent.
-
-
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Place a known volume (e.g., 20 mL) of the sample solution into a titration vessel. Add KCl solution to maintain constant ionic strength[18][19].
-
Purge the solution with nitrogen to remove dissolved CO2[18][19].
-
Make the solution acidic (pH ~1.8-2.0) with 0.1 M HCl.
-
Titrate the solution by adding small, precise aliquots of 0.1 M NaOH. Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~12.0-12.5.
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is determined from the inflection point of the curve or the pH at the half-equivalence point.
-
Perform multiple titrations (at least three) for each compound to ensure reproducibility[18][19].
-
Mandatory Visualizations
The following diagrams illustrate the core concepts discussed in this guide.
Caption: Inductive electron withdrawal by the CF3 group.
Caption: SNAr reaction pathway on a trifluoromethylpyridine.
Caption: Major synthetic routes to trifluoromethylpyridines.
References
- 1. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. chembk.com [chembk.com]
- 3. Taft equation - Wikipedia [en.wikipedia.org]
- 4. Hammett substituent constants [stenutz.eu]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. homepages.bluffton.edu [homepages.bluffton.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 16. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 17. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. applications.emro.who.int [applications.emro.who.int]
- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
The Ascendant Role of Trifluoromethylpyridine Derivatives in Modern Therapeutics and Agrochemicals: A Technical Guide
Introduction: The strategic incorporation of the trifluoromethyl (-CF3) group into a pyridine scaffold has emerged as a cornerstone of modern medicinal and agricultural chemistry. This unique combination bestows molecules with enhanced metabolic stability, increased lipophilicity, and potent binding affinities, making trifluoromethylpyridine (TFMP) derivatives a highly sought-after class of compounds.[1][2][3] Their applications are vast, spanning from targeted cancer therapies and novel antibiotics to next-generation herbicides and insecticides.[3][4][5][6] This technical guide provides an in-depth overview of the diverse biological activities of TFMP derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of critical signaling pathways and workflows to support researchers, scientists, and drug development professionals.
Anticancer Activity
Trifluoromethylpyridine derivatives have demonstrated significant potential in oncology by targeting key enzymes involved in cancer cell proliferation and survival.[7] Compounds like Bimiralisib and Naporafenib are prime examples, targeting critical nodes in cell signaling cascades.
Quantitative Anticancer Data
The following table summarizes the inhibitory activities of selected trifluoromethylpyridine derivatives against key oncological targets and cancer cell lines.
| Compound Name/ID | Target(s) | Activity Type | Value | Cell Line/Assay | Reference(s) |
| Bimiralisib (PQR309) | PI3Kα | IC50 | 33 nM | Kinase Assay | [8][9][10] |
| PI3Kβ | IC50 | 661 nM | Kinase Assay | [8][9][10] | |
| PI3Kγ | IC50 | 708 nM | Kinase Assay | [8][9][10] | |
| PI3Kδ | IC50 | 451 nM | Kinase Assay | [8][9][10] | |
| mTOR | IC50 | 89 nM | Kinase Assay | [6][8][9] | |
| Lymphoma Cell Lines | IC50 (median) | 233 nM | Proliferation Assay | [11] | |
| Naporafenib (LXH254) | BRAF | IC50 | 0.21 nM | Kinase Assay | [4] |
| CRAF | IC50 | 0.072 nM | Kinase Assay | [4] | |
| Compound 17v | H1975 (NSCLC) | IC50 | 2.27 µM | MTT Assay | |
| WRN Helicase Inhibitors | Werner (WRN) Helicase | - | - | - | [1] |
Signaling Pathways in Cancer
1.2.1. PI3K/AKT/mTOR Pathway Inhibition by Bimiralisib
Bimiralisib is a potent pan-class I PI3K and mTOR inhibitor.[6][8] It exerts its anticancer effect by blocking the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[2][5][7][12] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT.[5][7] Activated AKT phosphorylates a host of downstream targets, including the TSC1/TSC2 complex, which relieves its inhibition of mTORC1, a master regulator of protein synthesis.[5] Bimiralisib's dual inhibition of PI3K and mTOR effectively shuts down this pro-survival signaling.
1.2.2. MAPK/ERK Pathway Inhibition by Naporafenib
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of cell fate.[13][14][15] In many cancers, mutations in BRAF (a RAF kinase) lead to constitutive activation of the pathway, driving uncontrolled cell division.[15] Naporafenib is a potent type II inhibitor of both BRAF and CRAF kinases, preventing the phosphorylation of MEK and subsequent activation of ERK, thereby halting the pro-proliferative signal.[4]
Antimicrobial Activity
Trifluoromethylpyridine derivatives have been developed as potent agents against a range of bacterial pathogens, including those affecting plants.[16][17][18] The incorporation of moieties like 1,3,4-oxadiazole or sulfur-containing linkers has yielded compounds with significant antibacterial efficacy.[16][17][18]
Quantitative Antimicrobial Data
The table below presents the efficacy of novel trifluoromethylpyridine derivatives against key plant bacterial pathogens.
| Compound ID | Target Organism | Activity Type | Value (µg/mL) | Reference(s) |
| 6a | Ralstonia solanacearum | EC50 | 26.2 | [16][17][18] |
| Xanthomonas axonopodis pv. citri | EC50 | 10.11 | [16][17][18] | |
| 6q | Xanthomonas oryzae pv. oryzae | EC50 | 7.2 | [16][17][18] |
| F10 (sulfone) | Xanthomonas oryzae pv. oryzae | EC50 | 83 |
Agrochemical Applications
Beyond medicine, TFMP derivatives are vital in crop protection.[3][8] They form the active core of numerous herbicides and insecticides, offering high efficacy and, in some cases, selectivity between crops and weeds or pests.
Quantitative Agrochemical Data
This table summarizes the biological activity of prominent TFMP-based agrochemicals.
| Compound Name | Class | Target(s) | Activity Type | Value | Target Species | Reference(s) |
| Fluazifop-butyl (R-isomer) | Herbicide | Acetyl-CoA Carboxylase (ACCase) | I50 | ~0.3 - 0.5 µM | Hordeum vulgare (Barley) | |
| Chlorfluazuron | Insecticide | Chitin Synthesis | LD50 (oral) | > 8,500 mg/kg | Rat | |
| LC50 | 1.00 - 4.0 mg/L | Agrotis ipsilon |
Mechanism of Action: ACCase Inhibition
Herbicides like Fluazifop-butyl function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[3][13] This enzyme is critical for fatty acid synthesis in grasses. By blocking ACCase, the herbicide prevents the production of lipids essential for building new membranes, leading to a cessation of growth and eventual death of susceptible grass species, while broadleaf crops, which have a resistant form of the enzyme, remain unharmed.
Anti-inflammatory Activity
While research into trifluoromethylpyridine derivatives as specific anti-inflammatory agents is still emerging, related structures containing trifluoromethyl groups (e.g., trifluoromethyl-pyrazoles) have shown promise as inhibitors of cyclooxygenase (COX) enzymes.[2] COX enzymes are central to the inflammatory process, catalyzing the production of prostaglandins.
Quantitative Anti-inflammatory Data
The following data is for a trifluoromethyl-pyrazole-carboxamide derivative, illustrating the potential of the trifluoromethyl moiety in designing COX inhibitors.
| Compound ID | Target | Activity Type | Value (µM) | Assay Type | Reference(s) |
| Compound 3g | COX-2 | IC50 | 2.65 | Enzyme Inhibition | [2] |
| Compound 3b | COX-1 | IC50 | 0.46 | Enzyme Inhibition | [2] |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate evaluation of the biological activity of novel compounds.
Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
-
Objective: To quantify the potency of a TFMP derivative as a kinase inhibitor.
-
Materials:
-
Recombinant protein kinase
-
Kinase-specific peptide substrate
-
Test compound (TFMP derivative) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates
-
Plate reader (Luminometer or Fluorometer)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then further dilute in kinase assay buffer to a 10X final concentration.
-
Add 2.5 µL of the 10X test compound dilutions to the wells of a 384-well plate. Include "no inhibitor" (enzyme control) and "no enzyme" (background) controls.
-
Prepare a master mix of the protein kinase and its specific substrate in kinase assay buffer.
-
Add 12.5 µL of the kinase/substrate mix to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP (or product formation) by adding the detection reagent according to the manufacturer's instructions (e.g., add 25 µL of ADP-Glo™ reagent).
-
Incubate as required by the detection kit (e.g., 40 minutes).
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal from all data points.
-
Normalize the data to the "enzyme control" wells (representing 0% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Objective: To determine the effect of a TFMP derivative on the viability of a cancer cell line.
-
Materials:
-
Human cancer cell line (e.g., H1975)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compound (TFMP derivative)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom tissue culture plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and medium-only (blank) wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration and determine the IC50 value.
-
Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
-
Objective: To determine the MIC of a TFMP derivative against a specific bacterial strain.
-
Materials:
-
Test bacterial strain (e.g., Xanthomonas oryzae)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Test compound (TFMP derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
-
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several bacterial colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Add 50 µL of the test compound at 2X the highest desired concentration to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on down the row, discarding the final 50 µL.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35°C ± 2°C) for 16-20 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed. The growth control should be turbid, and the sterility control should be clear.
-
Conclusion
Trifluoromethylpyridine derivatives represent a versatile and powerful chemical scaffold with profound biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and agrochemical agents underscores their importance in both pharmaceutical and agricultural innovation. The strategic placement of the trifluoromethyl group on the pyridine ring consistently enhances key molecular properties, leading to potent and often selective biological effects. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for the continued exploration and development of this promising class of compounds. As research progresses, the full potential of trifluoromethylpyridine derivatives in addressing critical challenges in human health and food security will undoubtedly continue to unfold.
References
- 1. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 10. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 14. Philadelphia University describes new COX-2 inhibitors | BioWorld [bioworld.com]
- 15. benchchem.com [benchchem.com]
- 16. iskweb.co.jp [iskweb.co.jp]
- 17. researchgate.net [researchgate.net]
- 18. fao.org [fao.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-3-(trifluoromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride with a variety of arylboronic acids. The presence of the electron-withdrawing trifluoromethyl group and the chloro leaving group on the pyridine ring makes this substrate a valuable building block in the synthesis of novel agrochemicals and pharmaceuticals. The hydrochloride salt form of the starting material necessitates specific considerations in the reaction setup, which are addressed in the provided protocol.
The methodologies outlined herein are based on established principles of Suzuki-Miyaura couplings of challenging heterocyclic substrates, offering a robust starting point for researchers. Optimization of reaction conditions may be necessary for specific boronic acid coupling partners to achieve maximum yields.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the 4-chloro-3-(trifluoromethyl)pyridine.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid) transfers its organic moiety to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
The use of this compound requires the addition of a sufficient amount of base to both neutralize the hydrochloride salt and facilitate the transmetalation step.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed palladium-ligand complex, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, SPhos, RuPhos, 1-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 3-4 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer/hotplate or microwave reactor
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., Xantphos), and the base (e.g., K₂CO₃, 3-4 eq.).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or a microwave reactor and stir at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-3-(trifluoromethyl)pyridine product.
Note on the Hydrochloride Salt: The use of this compound requires at least one additional equivalent of base to neutralize the HCl salt and liberate the free pyridine for the reaction. Therefore, a total of 3-4 equivalents of base are recommended.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of 4-Chloro-3-(trifluoromethyl)pyridine with various arylboronic acids, synthesized from literature precedents on similar substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ (3) | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 8 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (3) | 1,4-Dioxane | 100 | 16 | 75-85 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/H₂O | 90 | 18 | 70-80 |
| 5 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (4) | 1,4-Dioxane | 120 | 6 | 65-75 |
Mandatory Visualization
Below are diagrams illustrating the key aspects of the Suzuki-Miyaura coupling protocol for this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-3-(trifluoromethyl)pyridine Hydrochloride
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal and process chemistry for the synthesis of arylamines, which are prevalent structural motifs in a wide range of pharmaceuticals and functional materials. The amination of heteroaryl halides, particularly electron-deficient pyridines, presents unique challenges due to the potential for catalyst inhibition by the pyridine nitrogen and the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride. The presence of the electron-withdrawing trifluoromethyl group further deactivates the pyridine ring, making the oxidative addition step of the catalytic cycle more challenging. The hydrochloride salt form of the starting material also necessitates careful consideration of the base used in the reaction.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species, a phosphine ligand, and a base. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The resulting aryl amine product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for a successful reaction, particularly with challenging substrates like this compound. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and reductive elimination steps.
Key Reaction Components
-
Palladium Precatalyst: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes (precatalysts), which can offer higher reactivity and stability.
-
Ligand: The choice of ligand is crucial. For electron-deficient chloropyridines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or ferrocene-based ligands are often necessary to achieve good yields.
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. Other bases such as potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can also be employed, especially if the substrate is base-sensitive. Since the starting material is a hydrochloride salt, at least one extra equivalent of base is required for its neutralization.
-
Solvent: Anhydrous, deoxygenated aprotic solvents are necessary. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used. For polar substrates, solvents like N,N-dimethylformamide (DMF) might be considered, although they can sometimes interfere with the catalytic cycle.
-
Temperature: Elevated temperatures, typically in the range of 80-120 °C, are often required to drive the reaction to completion, especially with less reactive aryl chlorides.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the Buchwald-Hartwig amination of 4-Chloro-3-(trifluoromethyl)pyridine with various amines. These conditions are based on general protocols for similar electron-deficient heteroaryl chlorides and may require optimization for specific substrates.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Primary Alkylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.5) | Toluene | 100 | 12-24 | 70-90 |
| 2 | Secondary Alkylamine | Pd(OAc)₂ (3) | RuPhos (6) | KOtBu (3.0) | 1,4-Dioxane | 110 | 18-24 | 65-85 |
| 3 | Aniline | Pd₂(dba)₃ (2.5) | BrettPhos (5) | Cs₂CO₃ (3.0) | Toluene | 110 | 16-24 | 75-95 |
| 4 | Heterocyclic Amine | Pd(OAc)₂ (2) | Josiphos (4) | K₃PO₄ (3.5) | 1,4-Dioxane | 100 | 20-30 | 60-80 |
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous and deoxygenated.
Protocol 1: Amination with a Primary Alkylamine
This protocol describes a general procedure for the coupling of this compound with a primary alkylamine using a palladium/XPhos catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Primary alkylamine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous, deoxygenated toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.
-
Evacuate and backfill the Schlenk tube with the inert gas (repeat three times).
-
Add anhydrous, deoxygenated toluene via syringe, followed by the primary alkylamine.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkyl-3-(trifluoromethyl)pyridin-4-amine.
Protocol 2: Amination with an Aniline Derivative
This protocol outlines a general procedure for the coupling of this compound with an aniline derivative using a palladium/BrettPhos catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.1 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
BrettPhos (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous, deoxygenated toluene
Procedure:
-
In a glovebox, charge an oven-dried reaction vial with a magnetic stir bar, this compound, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃.
-
Add the aniline derivative, followed by anhydrous, deoxygenated toluene.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction to cool to ambient temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired N-aryl-3-(trifluoromethyl)pyridin-4-amine.
Mandatory Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with 4-Chloro-3-(trifluoromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(trifluoromethyl)pyridine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and agrochemical research. The pyridine ring is rendered electron-deficient by the nitrogen atom and the strongly electron-withdrawing trifluoromethyl group at the 3-position. This electronic arrangement activates the C4-position for nucleophilic aromatic substitution (SNAr), making it a versatile substrate for the synthesis of a wide array of substituted pyridine derivatives. The displacement of the chloro leaving group at the 4-position by various nucleophiles allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery and the development of novel agrochemicals.
These application notes provide detailed protocols and quantitative data for the SNAr reactions of this compound with common classes of nucleophiles, including nitrogen, oxygen, and sulfur nucleophiles.
General Reaction Mechanism
The nucleophilic aromatic substitution reaction of 4-Chloro-3-(trifluoromethyl)pyridine proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the electron-deficient carbon atom at the 4-position, which bears the chlorine atom. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing trifluoromethyl group. In the second, typically rapid step, the aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group, yielding the substituted product.
Caption: General mechanism of the SNAr reaction.
Experimental Protocols and Data
The following sections provide detailed experimental protocols and quantitative data for the reaction of this compound with various nucleophiles. The hydrochloride salt is typically neutralized in situ by the basic reaction conditions or by the addition of an external base.
Reactions with Nitrogen Nucleophiles (N-Arylation)
The substitution of the 4-chloro group with anilines and other amino compounds is a common transformation. These reactions are typically carried out in the presence of a base to neutralize the HCl generated and the hydrochloride of the starting material.
Table 1: Nucleophilic Aromatic Substitution with Nitrogen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoroaniline | NaH | DMF | 25 | 2 | 85 | WO2006062976A2 |
| 3-Ethynylaniline | NaH | DMF | 25 | 2 | 80 | WO2006062976A2 |
| 4-Aminophenol | K₂CO₃ | DMA | 100 | 12 | 78 | WO2007137877A1 |
| 3-Chloro-4-fluoroaniline | DIPEA | n-Butanol | 100 | 16 | 92 | Cui, W. et al. (2021) |
Protocol 1: Synthesis of 4-(4-Fluorophenylamino)-3-(trifluoromethyl)pyridine
-
Materials:
-
This compound
-
4-Fluoroaniline
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.
-
-
Procedure:
-
To a stirred solution of 4-fluoroaniline (1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
-
Reactions with Oxygen Nucleophiles (O-Arylation)
The displacement of the 4-chloro group by alkoxides or phenoxides provides access to the corresponding ethers. These reactions typically require a base to generate the nucleophilic alkoxide or phenoxide from the corresponding alcohol or phenol.
Table 2: Nucleophilic Aromatic Substitution with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Aminophenol | K₂CO₃ | DMA | 100 | 12 | 78 | WO2007137877A1 |
| 4-Mercaptophenol | K₂CO₃ | DMF | 80 | 3 | 95 | Adams, J. L. et al. |
Protocol 2: Synthesis of 4-(4-Aminophenoxy)-3-(trifluoromethyl)pyridine
-
Materials:
-
This compound
-
4-Aminophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen atmosphere setup.
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), 4-aminophenol (1.1 equivalents), and potassium carbonate (2.5 equivalents).
-
Add anhydrous DMA to the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the final product.
-
Reactions with Sulfur Nucleophiles (S-Arylation)
Thiolates are excellent nucleophiles for SNAr reactions, readily displacing the 4-chloro substituent to form the corresponding thioethers. The reactions are generally performed in the presence of a base to deprotonate the thiol.
Table 3: Nucleophilic Aromatic Substitution with Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Mercaptophenol | K₂CO₃ | DMF | 80 | 3 | 95 | Adams, J. L. et al. |
Protocol 3: Synthesis of 4-((3-(Trifluoromethyl)pyridin-4-yl)thio)phenol
-
Materials:
-
This compound
-
4-Mercaptophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.
-
-
Procedure:
-
Combine this compound (1.0 equivalent), 4-mercaptophenol (1.05 equivalents), and potassium carbonate (2.5 equivalents) in a round-bottom flask.
-
Add anhydrous DMF under a nitrogen atmosphere.
-
Heat the mixture to 80 °C and stir for 3 hours.
-
Monitor the reaction for completion using TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude material by flash chromatography on silica gel to obtain the pure thioether.
-
Visualizations
Caption: A typical experimental workflow for SNAr reactions.
Safety Information
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Bases such as sodium hydride are highly reactive and should be handled with care under an inert atmosphere.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
-
Dispose of chemical waste according to institutional and local guidelines.
Conclusion
This compound is a highly effective substrate for nucleophilic aromatic substitution reactions. The protocols and data provided herein demonstrate its utility in forming C-N, C-O, and C-S bonds, which are crucial linkages in many biologically active molecules. By carefully selecting the nucleophile, base, solvent, and reaction temperature, researchers can achieve high yields of the desired 4-substituted-3-(trifluoromethyl)pyridine derivatives. These application notes serve as a valuable resource for scientists engaged in the synthesis of novel compounds for drug discovery and agrochemical development.
Application Notes and Protocols for 4-Chloro-3-(trifluoromethyl)pyridine Hydrochloride in Medicinal Chemistry Lead Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(trifluoromethyl)pyridine hydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the reactive chlorine atom, make it an attractive scaffold for the synthesis of novel bioactive molecules. The pyridine core is a common motif in numerous approved drugs, and the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in lead generation campaigns, with a focus on the development of kinase inhibitors and other potential therapeutic agents.
Key Applications in Lead Generation
The 4-chloro-3-(trifluoromethyl)pyridine scaffold offers multiple avenues for chemical diversification, primarily through nucleophilic aromatic substitution at the C4 position and palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) to identify and optimize lead compounds.
Synthesis of Kinase Inhibitors
A prominent application of this scaffold is in the development of kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the active site of many kinases. The trifluoromethyl group can occupy hydrophobic pockets and contribute to favorable binding interactions.
Lead Generation Example: KDR Kinase Inhibitors
A lead generation campaign targeting the Kinase insert Domain-containing Receptor (KDR), a key mediator of angiogenesis, successfully utilized a derivative of the 4-amino-3-(trifluoromethyl)pyridine core. While the initial publication started from the corresponding aniline, a straightforward synthetic route from this compound is outlined below. The subsequent urea formation and further derivatization led to the discovery of potent KDR inhibitors.[1][2]
Table 1: In Vitro KDR Inhibitory Activity of Representative Compounds [1][2]
| Compound ID | R Group | IC50 (µM) |
| Hit | H | >50 |
| 5a | quinolin-4-ylmethyl | 0.0689 |
| 5b | 2-chlorobenzyl | 0.123 |
| 5c | 3-chlorobenzyl | 0.156 |
| 5d | 4-chlorobenzyl | 0.234 |
| 5e | 2-fluorobenzyl | 0.189 |
| 5f | 3-fluorobenzyl | 0.211 |
| 5g | 4-fluorobenzyl | 0.354 |
| 5h | 2-methylbenzyl | 0.287 |
| 5i | 3-methylbenzyl | 0.315 |
| 5j | 4-methylbenzyl | 0.421 |
Development of Agrochemicals
The trifluoromethylpyridine motif is also prevalent in modern agrochemicals. For instance, the insecticide Flonicamid, which contains a 4-(trifluoromethyl)nicotinamide structure, demonstrates the utility of this chemical space in crop protection.[3][4] The synthetic strategies employed for library generation around the 4-chloro-3-(trifluoromethyl)pyridine core are directly applicable to the discovery of new agrochemical leads.[5][6]
Experimental Protocols
Detailed methodologies for key transformations of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of 4-Amino-3-(trifluoromethyl)pyridine (Key Intermediate for KDR Inhibitors)
This two-step protocol describes the initial deprotonation of the hydrochloride salt followed by a nucleophilic aromatic substitution with ammonia.
Step 1: Free-Basing of this compound
-
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, separatory funnel, rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in water.
-
Carefully add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is ~8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield 4-chloro-3-(trifluoromethyl)pyridine as a free base.
-
Step 2: Amination of 4-Chloro-3-(trifluoromethyl)pyridine
-
Materials:
-
4-Chloro-3-(trifluoromethyl)pyridine (from Step 1)
-
Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)
-
Sealed reaction vessel (e.g., pressure tube)
-
Stir plate with heating
-
-
Procedure:
-
Place 4-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in a sealable reaction vessel.
-
Add an excess of ammonia solution (e.g., 10-20 eq).
-
Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford 4-amino-3-(trifluoromethyl)pyridine.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed coupling of 4-chloro-3-(trifluoromethyl)pyridine with various arylboronic acids.
-
Materials:
-
4-Chloro-3-(trifluoromethyl)pyridine (free base)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Schlenk flask, condenser, inert gas supply (N₂ or Ar)
-
-
Procedure:
-
To a Schlenk flask, add 4-chloro-3-(trifluoromethyl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the palladium-catalyzed amination of 4-chloro-3-(trifluoromethyl)pyridine with a primary or secondary amine.
-
Materials:
-
4-Chloro-3-(trifluoromethyl)pyridine (free base)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Strong base (e.g., NaOtBu, 1.5 eq)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask, inert gas supply (N₂ or Ar)
-
-
Procedure:
-
In a Schlenk flask, combine the palladium precatalyst and the phosphine ligand.
-
Add the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent.
-
Add 4-chloro-3-(trifluoromethyl)pyridine (1.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
-
Visualizations
Signaling Pathway
References
- 1. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lead generation in crop protection research: a portfolio approach to agrochemical discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lead generation in crop protection research: a portfolio approach to agrochemical discovery. | Semantic Scholar [semanticscholar.org]
The Lynchpin Moiety: Application Notes on the Preparation of Biologically Active Molecules Featuring 4-Chloro-3-(trifluoromethyl)phenyl
For Researchers, Scientists, and Drug Development Professionals
The 4-chloro-3-(trifluoromethyl)phenyl moiety is a critical pharmacophore found in a number of targeted therapies, most notably the multi-kinase inhibitors Sorafenib and Regorafenib. Its unique electronic and steric properties contribute significantly to the binding affinity and overall efficacy of these drugs. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of molecules incorporating this key structural feature.
Introduction to the 4-Chloro-3-(trifluoromethyl)phenyl Moiety in Drug Discovery
The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its biological target. When combined with a chlorine atom on a phenyl ring, as in the 4-chloro-3-(trifluoromethyl)phenyl moiety, these properties are further modulated, creating a versatile building block for medicinal chemistry.
This moiety is a cornerstone in the structure of Sorafenib and Regorafenib, both of which are approved for the treatment of various cancers, including advanced renal cell carcinoma, hepatocellular carcinoma, and metastatic colorectal cancer.[1] These drugs function by inhibiting multiple protein kinases involved in tumor growth and angiogenesis.[1][2]
Synthetic Protocols
The synthesis of biologically active molecules containing the 4-chloro-3-(trifluoromethyl)phenyl group typically involves the preparation of key intermediates, primarily 4-chloro-3-(trifluoromethyl)aniline and its corresponding isocyanate.
Protocol 1: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline
This protocol outlines a common two-step synthesis starting from 2-chloro-5-nitrotoluene.
Workflow for the Synthesis of 4-Chloro-3-(trifluoromethyl)aniline
Caption: Synthetic workflow for 4-chloro-3-(trifluoromethyl)aniline.
Methodology:
-
Nitration of 2-chlorobenzotrifluoride: To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-chlorobenzotrifluoride. Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the mixture at room temperature for several hours. Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-nitro-2-trifluoromethyl chlorobenzene.
-
Reduction of the nitro group: Dissolve the 4-nitro-2-trifluoromethyl chlorobenzene in a suitable solvent such as ethanol or acetic acid. Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Heat the reaction mixture as necessary. Upon completion, filter the reaction mixture to remove the catalyst or iron salts. Neutralize the filtrate and extract the product with an organic solvent. Purify the crude product by distillation or recrystallization to obtain 4-chloro-3-(trifluoromethyl)aniline.[3]
Protocol 2: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
This protocol describes the conversion of the synthesized aniline to the highly reactive isocyanate intermediate.
Workflow for the Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Caption: Synthesis of the key isocyanate intermediate.
Methodology:
-
In a well-ventilated fume hood, dissolve triphosgene in an anhydrous aprotic solvent such as dichloromethane or toluene.
-
Slowly add a solution of 4-chloro-3-(trifluoromethyl)aniline in the same solvent to the triphosgene solution at 0 °C.
-
After the addition is complete, add a non-nucleophilic base, such as triethylamine, dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Filter the reaction mixture to remove any precipitated salts.
-
Carefully remove the solvent under reduced pressure. The crude 4-chloro-3-(trifluoromethyl)phenyl isocyanate can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.[3][4]
Protocol 3: Synthesis of a Urea-containing Biologically Active Molecule (Sorafenib Analogue)
This protocol provides a general procedure for the synthesis of a diaryl urea, a common scaffold for kinase inhibitors, exemplified by the final step in the synthesis of Sorafenib.
Final Step in the Synthesis of Sorafenib
Caption: Final urea formation in Sorafenib synthesis.
Methodology:
-
Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in a suitable anhydrous solvent, such as dichloromethane or ethyl acetate.[5]
-
To this solution, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in the same solvent dropwise at room temperature.[5]
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
The product will typically precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with the reaction solvent and then with a non-polar solvent like hexane to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the final diaryl urea compound.[6]
Biological Activity Data
The 4-chloro-3-(trifluoromethyl)phenyl moiety is a key feature in potent multi-kinase inhibitors. The following tables summarize the in vitro inhibitory activities (IC50 values) of Sorafenib and Regorafenib against a panel of kinases.
Table 1: Kinase Inhibition Profile of Sorafenib
| Kinase Target | IC50 (nM) | Reference |
| Raf-1 | 6 | [2] |
| B-Raf | 22 | [2] |
| B-Raf (V600E) | 38 | [7] |
| VEGFR-1 | 26 | [7] |
| VEGFR-2 | 90 | [2][8] |
| VEGFR-3 | 20 | [2][8] |
| PDGFR-β | 57 | [2][8] |
| c-KIT | 68 | [2][8] |
| Flt3 | 58 | [2][8] |
| RET | 43 | [7] |
| FGFR-1 | 580 | [2] |
Table 2: Kinase Inhibition Profile of Regorafenib
| Kinase Target | IC50 (nM) | Reference |
| VEGFR1 | 13 | [9][10] |
| VEGFR2 | 4.2 | [9][10] |
| VEGFR3 | 46 | [9][10] |
| PDGFR-β | 22 | [9][10] |
| c-Kit | 7 | [9][10] |
| RET | 1.5 | [9][10] |
| Raf-1 | 2.5 | [9][10] |
| B-Raf | 28 | [10] |
| B-Raf (V600E) | 19 | [10] |
| TIE2 | 31 | [10] |
| FGFR1 | 202 | [1] |
Signaling Pathways Targeted
Sorafenib and Regorafenib exert their anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation and angiogenesis. The diagram below illustrates the primary targets of these drugs within a cancer cell and the surrounding tumor microenvironment.
Signaling Pathways Inhibited by Sorafenib and Regorafenib
Caption: Inhibition of key signaling pathways.
Conclusion
The 4-chloro-3-(trifluoromethyl)phenyl moiety is a powerful tool in the arsenal of medicinal chemists. Its incorporation into small molecules has led to the development of effective multi-kinase inhibitors for cancer therapy. The synthetic routes to key intermediates are well-established, and the biological activity of the resulting compounds is potent and broad-spectrum. These application notes and protocols provide a foundation for researchers to explore the synthesis and biological evaluation of novel molecules containing this important pharmacophore.
References
- 1. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 3. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 4. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 7. oncology-central.com [oncology-central.com]
- 8. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
Application Notes and Protocols for the Derivatization of 4-Chloro-3-(trifluoromethyl)pyridine Hydrochloride in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the derivatization of 4-chloro-3-(trifluoromethyl)pyridine hydrochloride, a key building block in the synthesis of novel compounds for Structure-Activity Relationship (SAR) studies. The protocols outlined below detail common and effective methods for introducing molecular diversity at the 4-position of the pyridine ring, a crucial step in optimizing biological activity, selectivity, and pharmacokinetic properties of lead compounds in drug discovery and agrochemical research.
The trifluoromethyl group at the 3-position significantly influences the electronic properties of the pyridine ring, rendering the 4-position susceptible to various chemical transformations.[1][2][3] This electron-withdrawing nature enhances the reactivity towards nucleophilic substitution and provides a handle for palladium-catalyzed cross-coupling reactions.[2] The derivatization strategies discussed herein are central to exploring the chemical space around this privileged scaffold.
Derivatization Strategies
The primary strategies for modifying this compound involve palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). These methods allow for the introduction of a wide array of functional groups, including aryl, heteroaryl, amino, alkoxy, and thioether moieties.
Experimental Workflow for SAR Studies
A typical workflow for an SAR study utilizing this compound involves a cycle of chemical synthesis, purification, characterization, and biological evaluation. The data from the biological assays inform the design of the next generation of compounds.
Experimental Protocols
Note on the Starting Material: this compound is a salt. For many reactions, particularly those employing a base, it may be necessary to first neutralize the hydrochloride salt to the free base, 4-chloro-3-(trifluoromethyl)pyridine. This can be achieved by treating a solution of the hydrochloride salt with a mild base (e.g., saturated aqueous NaHCO₃) and extracting the free base with an organic solvent.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-3-(trifluoromethyl)pyridines
This protocol describes a general procedure for the palladium-catalyzed coupling of 4-chloro-3-(trifluoromethyl)pyridine with various arylboronic acids.
Materials and Equipment:
-
4-Chloro-3-(trifluoromethyl)pyridine (free base)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.1 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen or argon atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a round-bottom flask, add 4-chloro-3-(trifluoromethyl)pyridine (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3-(trifluoromethyl)pyridine.
Protocol 3.2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-3-(trifluoromethyl)pyridines
This protocol provides a general method for the palladium-catalyzed amination of 4-chloro-3-(trifluoromethyl)pyridine with primary and secondary amines.
Materials and Equipment:
-
4-Chloro-3-(trifluoromethyl)pyridine (free base)
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene or 1,4-Dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard workup and purification equipment
Procedure:
-
In a Schlenk tube under a nitrogen or argon atmosphere, combine Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Add dry toluene or 1,4-dioxane, followed by the amine (1.2 eq), 4-chloro-3-(trifluoromethyl)pyridine (1.0 eq), and NaOtBu (1.4 eq).
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography to yield the desired 4-amino-3-(trifluoromethyl)pyridine derivative.
Protocol 3.3: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 4-Alkoxy/Thioether-3-(trifluoromethyl)pyridines
This protocol describes the substitution of the chloride with an alcohol or thiol nucleophile.
Materials and Equipment:
-
4-Chloro-3-(trifluoromethyl)pyridine (free base)
-
Alcohol (ROH) or Thiol (RSH) (1.5 equivalents)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
-
Standard workup and purification equipment
Procedure:
-
To a solution of the alcohol or thiol (1.5 eq) in DMF or DMSO in a round-bottom flask under a nitrogen atmosphere, add NaH (if using an alcohol) or K₂CO₃ (if using a thiol) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in the same solvent.
-
Heat the reaction to 60-80 °C and stir for 2-8 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate or diethyl ether.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 4-alkoxy- or 4-thioether-3-(trifluoromethyl)pyridine.
Data Presentation for SAR Studies
Quantitative data from biological assays should be summarized in a clear and structured table to facilitate the analysis of structure-activity relationships. The following table is an example based on the SAR of a series of hypothetical kinase inhibitors derived from 4-chloro-3-(trifluoromethyl)pyridine.
| Compound ID | R Group at 4-Position | Synthetic Method | Yield (%) | Kinase IC₅₀ (nM) |
| 1a | -Cl (Starting Material) | - | - | >10,000 |
| 2a | 4-methoxyphenyl | Suzuki-Miyaura | 78 | 5,200 |
| 2b | 3-aminophenyl | Suzuki-Miyaura | 72 | 1,500 |
| 2c | Pyridin-4-yl | Suzuki-Miyaura | 65 | 850 |
| 3a | Morpholino | Buchwald-Hartwig | 85 | 450 |
| 3b | N-methylpiperazinyl | Buchwald-Hartwig | 81 | 120 |
| 3c | Aniline | Buchwald-Hartwig | 68 | 2,300 |
| 4a | Phenoxy | SNAr | 92 | 3,500 |
| 4b | 4-Fluorophenoxy | SNAr | 88 | 1,800 |
| 4c | Phenylthio | SNAr | 95 | 950 |
Hypothetical Signaling Pathway Inhibition
Derivatives of 4-amino-3-(trifluoromethyl)pyridine have been investigated as inhibitors of various protein kinases involved in cell signaling pathways, such as the PYK2 signaling pathway, which is implicated in cancer and other diseases.[4][5] The diagram below illustrates a simplified representation of a signaling pathway that could be targeted by such inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-3-(trifluoromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and a representative protocol for the scale-up synthesis of 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride. This compound is a valuable intermediate in the pharmaceutical and agrochemical industries. The information provided is intended to guide researchers and process chemists in developing safe, efficient, and scalable manufacturing processes.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the chlorine atom and the trifluoromethyl group on the pyridine ring allows for diverse downstream functionalization, making it a versatile intermediate. Scaling up the synthesis of this compound from the laboratory to a pilot plant or industrial scale requires careful consideration of reaction conditions, safety, and process optimization to ensure cost-effectiveness and product quality.
Synthetic Strategies
Several synthetic routes can be envisioned for the preparation of 4-Chloro-3-(trifluoromethyl)pyridine. The most common strategies involve the chlorination of a pre-functionalized pyridine ring. A plausible and frequently utilized approach starts from 3-(trifluoromethyl)pyridine.
A general overview of a potential synthetic pathway is the direct chlorination of 3-(trifluoromethyl)pyridine. This method, while conceptually straightforward, requires careful control of reaction conditions to achieve the desired regioselectivity and to minimize the formation of byproducts.
Key Scale-Up Considerations
Scaling up chemical reactions from the bench to a manufacturing setting introduces a new set of challenges that must be addressed to ensure a safe, robust, and economical process.
Key considerations include:
-
Heat Transfer: Exothermic reactions that are easily managed in a laboratory flask can lead to dangerous temperature excursions in a large reactor. The surface-area-to-volume ratio decreases significantly upon scale-up, hindering heat dissipation. Therefore, careful thermal management, including controlled addition rates and efficient cooling systems, is critical.
-
Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, potentially resulting in side reactions and reduced yields. The choice of reactor and agitator design is crucial for ensuring proper mixing.
-
Safety: A thorough hazard evaluation is mandatory before any scale-up. This includes identifying potential thermal runaways, toxic gas evolution, and handling of corrosive or hazardous materials. A Failure Mode and Effects Analysis (FMEA) or a similar risk assessment tool should be employed.
-
Raw Material and Solvent Selection: The cost, availability, and purity of starting materials and solvents become significant factors at scale. The use of more economical, less hazardous, and easily recyclable solvents is preferred.
-
Work-up and Product Isolation: Laboratory-scale work-up procedures, such as extractions and chromatography, are often not practical or economical for large-scale production. Alternative methods like crystallization, distillation, and filtration must be developed and optimized.
-
Process Analytical Technology (PAT): Implementing in-process controls to monitor reaction progress and product quality in real-time can significantly improve process understanding, control, and efficiency.
Experimental Protocol: Representative Kilogram-Scale Synthesis
This protocol describes a representative procedure for the chlorination of 3-(trifluoromethyl)pyridine to produce 4-Chloro-3-(trifluoromethyl)pyridine, followed by its isolation as the hydrochloride salt. This is a hypothetical protocol based on established chemical principles for similar transformations and should be thoroughly tested and optimized at a smaller scale before attempting a kilogram-scale synthesis.
Reaction: Chlorination of 3-(trifluoromethyl)pyridine
Equipment:
-
100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and a port for gas inlet/outlet.
-
Scrubber system for neutralizing evolved HCl gas.
-
Controlled addition funnel or pump for the chlorinating agent.
-
Filter-dryer or centrifuge for product isolation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| 3-(Trifluoromethyl)pyridine | 147.11 | 10.0 | 67.97 | 1.0 |
| N-Chlorosuccinimide (NCS) | 133.49 | 9.98 | 74.76 | 1.1 |
| Sulfuric Acid (98%) | 98.08 | 33.3 | 339.5 | 5.0 |
| Dichloromethane (DCM) | 84.93 | 100 L | - | - |
| Hydrochloric Acid (in ether) | - | As needed | - | - |
| Sodium Bicarbonate | 84.01 | As needed | - | - |
| Water | 18.02 | As needed | - | - |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reactants: Charge the 100 L reactor with 3-(trifluoromethyl)pyridine (10.0 kg, 67.97 mol) and dichloromethane (50 L). Begin agitation.
-
Cooling: Cool the reaction mixture to 0-5 °C using a suitable cooling system.
-
Acid Addition: Slowly add concentrated sulfuric acid (33.3 kg, 339.5 mol) to the stirred solution, maintaining the temperature below 10 °C. The addition is highly exothermic.
-
Chlorinating Agent Addition: Once the acid addition is complete and the temperature is stable at 0-5 °C, begin the portion-wise addition of N-chlorosuccinimide (9.98 kg, 74.76 mol) over a period of 2-3 hours. Monitor the internal temperature closely and maintain it between 0-5 °C.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC-MS or HPLC. The reaction is typically complete within 4-6 hours after the final addition of NCS.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and water (100 kg). This should be done in a well-ventilated area as HCl gas will be evolved.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the quenched mixture until the pH is neutral (pH 7-8).
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 L).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude 4-Chloro-3-(trifluoromethyl)pyridine as an oil.
-
Hydrochloride Salt Formation: Dissolve the crude product in a minimal amount of dichloromethane. Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether until precipitation is complete.
-
Isolation and Drying: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum at 40-50 °C to a constant weight to yield this compound.
Expected Yield: 75-85% Purity (by HPLC): >98%
Safety and Hazard Analysis
Hazardous Materials:
-
3-(Trifluoromethyl)pyridine: Flammable and harmful if swallowed or inhaled.
-
N-Chlorosuccinimide (NCS): Corrosive and an oxidizer.
-
Sulfuric Acid: Highly corrosive and causes severe burns. Reacts exothermically with water.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
-
Hydrochloric Acid: Corrosive and causes severe burns.
Potential Hazards:
-
Exothermic Reaction: The addition of sulfuric acid and the chlorination reaction are exothermic. A loss of cooling could lead to a thermal runaway.
-
Gas Evolution: Hydrogen chloride gas is evolved during the work-up. A scrubber system is essential to neutralize this corrosive gas.
-
Handling of Corrosive Materials: Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, must be worn.
Mitigation Strategies:
-
Process Control: Implement strict temperature control and controlled addition rates.
-
Engineering Controls: Use a well-maintained reactor with an efficient cooling system and a reliable scrubber.
-
Personal Protective Equipment (PPE): All personnel must be equipped with and trained on the use of appropriate PPE.
-
Emergency Procedures: Establish and practice emergency procedures for spills, fires, and thermal runaways.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Key considerations for chemical process scale-up.
Synthesis of Phosphine Ligands Using Pyridine-Based Backbones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of phosphine ligands featuring pyridine-based backbones. These ligands are of significant interest in medicinal chemistry and drug development due to their versatile coordination properties and catalytic activity in a wide range of cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2][3]
Introduction
Pyridine-based phosphine ligands are a class of P,N-heterocyclic ligands that have demonstrated exceptional performance as auxiliary ligands in organometallic catalysis.[1] The presence of both a soft phosphorus donor and a hard nitrogen donor within the same molecule allows for unique coordination modes and reactivity, making them highly valuable in transition metal-catalyzed reactions.[1] Their modular synthesis allows for fine-tuning of steric and electronic properties, which is crucial for optimizing catalytic efficiency and selectivity in drug discovery and development processes.[4] This document outlines the synthesis of key pyridine-phosphine ligands, including monodentate, bidentate (pincer), and chiral variants, and discusses their applications, particularly in Suzuki-Miyaura cross-coupling reactions.
Synthetic Methodologies and Experimental Protocols
Synthesis of 2-(Diphenylphosphino)pyridine
2-(Diphenylphosphino)pyridine is a fundamental building block for the synthesis of more complex pyridine-based phosphine ligands and has been extensively used in coordination chemistry and catalysis.[1]
Reaction Scheme:
General synthetic workflow for 2-(Diphenylphosphino)pyridine.
Experimental Protocol:
A solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1-2 hours to generate the 2-lithiopyridine intermediate in situ. Subsequently, a solution of chlorodiphenylphosphine (PPh₂Cl) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford 2-(diphenylphosphino)pyridine as a solid.
Characterization Data:
| Compound | Yield (%) | 31P NMR (CDCl₃, δ ppm) | 1H NMR (CDCl₃, δ ppm) | Mass Spec. (m/z) |
| 2-(Diphenylphosphino)pyridine | 70-85 | -3.5 | 8.65 (d, 1H), 7.60-7.20 (m, 13H) | [M+H]⁺: 264.1 |
Synthesis of a PNP Pincer Ligand: 2,6-Bis(diphenylphosphinomethyl)pyridine
Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion, offering high thermal stability and catalytic activity to the resulting metal complexes.[4] Pyridine-based PNP pincer ligands are particularly effective in a variety of catalytic transformations.[5]
Reaction Scheme:
Synthetic route to a PNP pincer ligand.
Experimental Protocol:
Step 1: Synthesis of 2,6-Bis(bromomethyl)pyridine A mixture of 2,6-lutidine, N-bromosuccinimide (NBS), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride is refluxed for several hours. The reaction mixture is then cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to yield 2,6-bis(bromomethyl)pyridine.
Step 2: Synthesis of 2,6-Bis(diphenylphosphinomethyl)pyridine A solution of diphenylphosphine in anhydrous THF is treated with potassium hydride (KH) or another strong base at 0 °C to generate potassium diphenylphosphide (KPPh₂). To this solution, a solution of 2,6-bis(bromomethyl)pyridine in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried, and the solvent is removed to give the crude PNP pincer ligand, which can be purified by recrystallization.
Characterization Data:
| Compound | Yield (%) | 31P NMR (CDCl₃, δ ppm) | 1H NMR (CDCl₃, δ ppm) |
| 2,6-Bis(diphenylphosphinomethyl)pyridine | 60-75 | -12.8 | 7.50-7.20 (m, 23H), 4.25 (s, 4H) |
Synthesis of Chiral Pyridine-Aminophosphine Ligands
Chiral phosphine ligands are crucial for asymmetric catalysis, a key technology in the synthesis of enantiomerically pure drugs.[6][7] The synthesis of chiral pyridine-containing phosphine ligands allows for the development of highly enantioselective catalysts.
Reaction Scheme:
Enantioselective synthesis of chiral pyridine-aminophosphine ligands.
Experimental Protocol:
A general route involves the asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines using a ruthenium catalyst to produce chiral 2-(pyridin-2-yl)-1,2,3,4-tetrahydroquinolines with high enantioselectivity.[8] The resulting chiral amine is then deprotonated with a strong base like n-butyllithium, followed by quenching with chlorodiphenylphosphine to yield the desired chiral P,N-ligand.[8]
Characterization Data:
The specific characterization data for these ligands vary depending on the substituents on the quinoline and pyridine rings. However, they are typically characterized by 1H, 13C, and 31P NMR spectroscopy, mass spectrometry, and chiral HPLC to determine the enantiomeric excess.
Applications in Drug Discovery and Development
Pyridine-based phosphine ligands are instrumental in facilitating key synthetic transformations that are frequently employed in the synthesis of drug candidates.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for the formation of C-C bonds in medicinal chemistry.[2][3][9][10] Palladium catalysts supported by pyridine-phosphine ligands have shown excellent activity and selectivity in these reactions, even with challenging substrates.[11]
Catalytic Cycle:
Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The use of pyridine-phosphine ligands can enhance the rate of both oxidative addition and reductive elimination steps in the catalytic cycle, leading to higher yields and faster reaction times.[2] The modularity of these ligands allows for the optimization of the catalyst for specific substrate combinations, which is a significant advantage in the rapid synthesis of compound libraries for high-throughput screening.
Summary of Quantitative Data
The following table summarizes the key quantitative data for the synthesis of the described pyridine-based phosphine ligands.
| Ligand | Synthetic Method | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2-(Diphenylphosphino)pyridine | Lithiation/Phosphinylation | 2-Bromopyridine, n-BuLi, PPh₂Cl | 3-5 | -78 to RT | 70-85 |
| 2,6-Bis(diphenylphosphinomethyl)pyridine | Bromination/Phosphinylation | 2,6-Lutidine, NBS, KPPh₂ | 12-18 | Reflux / RT | 60-75 |
| Chiral Pyridine-Aminophosphine | Asymmetric Hydrogenation/Phosphinylation | 2-(Pyridin-2-yl)quinoline, Ru-catalyst, n-BuLi, PPh₂Cl | 24-48 | Varies | 80-95 (for hydrogenation) |
Conclusion
The synthesis of phosphine ligands with pyridine-based backbones provides access to a versatile class of ligands with broad applications in catalysis. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers in academic and industrial settings, particularly those involved in drug discovery and development. The ability to rationally design and synthesize these ligands allows for the fine-tuning of catalytic systems to meet the specific demands of complex molecule synthesis, ultimately accelerating the discovery of new therapeutic agents.
References
- 1. Architecture and synthesis of P,N-heterocyclic phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]
- 7. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]
- 8. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Overcoming the Low Reactivity of 4-Chloro-3-(trifluoromethyl)pyridine Hydrochloride in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride in cross-coupling reactions. Given its electron-deficient nature and the inherent stability of the C-Cl bond, this substrate presents unique challenges. This guide offers insights and practical solutions to facilitate successful coupling.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my cross-coupling reaction with this compound failing or giving very low yields?
Answer: The low reactivity of this compound in cross-coupling reactions is a common challenge. Several factors contribute to this issue:
-
Strong Carbon-Chlorine (C-Cl) Bond: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, which makes the oxidative addition step in the catalytic cycle more difficult.[1]
-
Electron-Deficient Pyridine Ring: The presence of the strongly electron-withdrawing trifluoromethyl group further deactivates the pyridine ring towards oxidative addition.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes and hindering catalytic activity.[2][3]
-
Use of the Hydrochloride Salt: The hydrochloride form of the substrate can introduce acidity that may interfere with the reaction, potentially requiring an additional equivalent of base to neutralize it before the reaction commences.
Troubleshooting Steps:
-
Optimize the Catalyst System:
-
Palladium Source: While various Pd(0) and Pd(II) sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), consider using more active pre-catalysts.
-
Ligand Selection: This is often the most critical factor. Standard ligands like PPh₃ are typically ineffective. Employ bulky, electron-rich phosphine ligands (Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the activation of C-Cl bonds.[1][4]
-
-
Adjust Reaction Conditions:
-
Temperature: Higher reaction temperatures (typically 80-120 °C) are often necessary to promote the oxidative addition of the chloride.[1]
-
Microwave Irradiation: This technique can be highly effective in accelerating the reaction and improving yields by rapidly reaching and maintaining high temperatures.[5][6]
-
-
Select an Appropriate Base: The choice of base is crucial and depends on the specific cross-coupling reaction. For Suzuki-Miyaura reactions, strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are commonly used.[7] Ensure you are using at least one extra equivalent of base to neutralize the hydrochloride salt.
-
Ensure Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1] Thoroughly degas all solvents and reagents, and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[2]
Question 2: I am observing significant amounts of side products, such as homocoupling of my boronic acid/ester or protodeboronation in my Suzuki-Miyaura coupling. How can I minimize these?
Answer: These side reactions are common when the desired cross-coupling is slow, allowing these competing pathways to become more prominent.[8]
Troubleshooting Steps:
-
Minimize Water Content: Protodeboronation is often caused by the presence of water.[1] While some water can be beneficial in Suzuki couplings, excessive amounts can be detrimental. Try using anhydrous solvents and reagents.
-
Use Boronic Esters: Pinacol esters or trifluoroborate salts of the boronic acid are often more stable and less prone to protodeboronation and homocoupling than the corresponding boronic acids.[9]
-
Optimize Base and Temperature: A very strong base or excessively high temperatures can sometimes promote the decomposition of the boronic acid. A careful screening of bases and reaction temperatures may be necessary.
-
Increase Catalyst Efficiency: By using a more active catalyst system (as described in Question 1), you can increase the rate of the desired cross-coupling reaction, thereby outcompeting the side reactions.
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings have all been reported for similar electron-deficient chloropyridines.[3][5][10][11] The choice depends on the desired bond formation (C-C, C-N, or C-C triple bond). Suzuki-Miyaura is often a good starting point for C-C bond formation due to the wide availability of boronic acids and the extensive literature on this reaction.[12]
Q2: How do I handle the hydrochloride salt of 4-Chloro-3-(trifluoromethyl)pyridine?
A2: The hydrochloride salt can be used directly in the reaction. However, it is essential to add at least one additional equivalent of base to neutralize the HCl and generate the free pyridine base in situ. Alternatively, the free base can be prepared beforehand by treating the hydrochloride salt with a suitable base and extracting the free pyridine.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this substrate?
A3: A good starting point would be to use a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) with a bulky, electron-rich phosphine ligand like SPhos or XPhos. Use a strong, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ (3 equivalents, including one to neutralize the HCl salt). A common solvent system is a mixture of an organic solvent like dioxane or toluene with water (e.g., 4:1 v/v).[1] Start with a reaction temperature of 100 °C and monitor the reaction progress. Microwave heating is also highly recommended.[5][6]
Q4: Can I use copper catalysis for this substrate?
A4: While palladium catalysis is more common for cross-coupling with aryl chlorides, copper-catalyzed reactions, particularly for C-N bond formation (Ullmann condensation), can be an alternative. These reactions often require higher temperatures and specific ligands.
Data Presentation: Representative Reaction Conditions for Cross-Coupling of Electron-Deficient Chloropyridines
The following tables summarize typical conditions for various cross-coupling reactions with substrates analogous to this compound. These should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Conditions | Reference(s) |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts | [4][8] |
| Ligand | SPhos, XPhos, RuPhos, NHC ligands (e.g., IPr) | [1][2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | [1][8] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | [1] |
| Temperature | 80 - 120 °C, or Microwave Irradiation | [1][5] |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Conditions | Reference(s) |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts | [10][13] |
| Ligand | XPhos, RuPhos, BrettPhos | [4] |
| Base | NaOtBu, KOtBu, LHMDS | [7] |
| Solvent | Toluene, Dioxane, THF | [13] |
| Temperature | 80 - 110 °C | [7] |
Table 3: Sonogashira Coupling Conditions
| Parameter | Recommended Conditions | Reference(s) |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | [11] |
| Copper Co-catalyst | CuI | [11] |
| Ligand | PPh₃, Xantphos | [5] |
| Base | Et₃N, i-Pr₂NH, Cs₂CO₃ | [11] |
| Solvent | THF, DMF, Dioxane | [11] |
| Temperature | Room Temperature to 100 °C, or Microwave Irradiation | [5][6] |
Experimental Protocols
The following are generalized experimental protocols that should be adapted and optimized for your specific coupling partners and reaction scale.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[2]
-
Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst). Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. If using microwave irradiation, set the temperature and time accordingly.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the ligand, and the base (e.g., NaOtBu, 1.5-2.0 eq.) to an oven-dried reaction vessel.
-
Addition of Reagents: Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction and Monitoring: Seal the vessel and heat to the desired temperature (e.g., 100 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl). Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts for understanding and troubleshooting the cross-coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines
Welcome to the technical support center for catalyst selection in Suzuki coupling reactions involving electron-deficient pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with electron-deficient pyridines, particularly 2-halopyridines, often challenging?
A1: Several factors contribute to the difficulty of these reactions:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[1]
-
Slow Transmetalation: Electron-deficient pyridyl boronic acids or their derivatives can exhibit slow rates of transmetalation, a crucial step in the catalytic cycle.[2][3]
-
Substrate Instability: Pyridylboronic acids can be unstable and prone to protodeboronation, which is the cleavage of the C-B bond.[2][3][4]
-
Low Reactivity of Halopyridines: 2-Chloropyridines are significantly less reactive than their bromo or iodo counterparts, making the oxidative addition step more difficult.[1]
Q2: What are the first things to check if my Suzuki coupling reaction is failing or giving low yields?
A2: When a Suzuki coupling reaction fails, it is crucial to assess these key parameters first:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Some Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species.[1][5]
-
Inert Atmosphere: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst. Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).[2][5]
-
Reagent Quality: Verify the purity and stability of your pyridylboronic acid or ester, as they can degrade over time.
Q3: How do I choose the right palladium catalyst and ligand for my electron-deficient pyridine coupling?
A3: The choice of catalyst and ligand is critical for a successful reaction. For challenging substrates like electron-deficient pyridines, highly active catalyst systems are often required.[1]
-
Bulky, Electron-Rich Ligands: These are essential for coupling electron-deficient and sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[5] They can stabilize the palladium catalyst, promote the difficult oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.
-
Specialized Ligands: For 2-pyridyl nucleophiles, catalysts based on phosphite or phosphine oxide ligands have shown high activity.[3]
-
Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[6][7] Often, the combination of a palladium precursor with a specific ligand is key to success.
Q4: What is the role of the base in the Suzuki coupling of electron-deficient pyridines, and how do I select one?
A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[8] The choice of base can significantly impact the reaction yield.
-
Common Bases: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[1]
-
Stronger Bases for Challenging Couplings: A strong base like K₃PO₄ is frequently effective in challenging couplings involving electron-deficient substrates.[1][5] Cesium carbonate (Cs₂CO₃) can also be a good choice to accelerate slow reactions.[5][9]
-
Milder Bases to Prevent Side Reactions: If protodeboronation is an issue, using milder bases like sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) can reduce the rate of this side reaction.[2]
Q5: My reaction is suffering from significant side products. What are the common side reactions and how can I minimize them?
A5: Common side reactions in Suzuki couplings of electron-deficient pyridines include homocoupling, protodeboronation, and dehalogenation.
-
Homocoupling: This is the self-coupling of the boronic acid to form bipyridyl impurities, often promoted by the presence of oxygen.[1][2] To minimize this, thoroughly degas all solvents and reagents and maintain an inert atmosphere.[2] Bulky ligands can also help suppress homocoupling.[2]
-
Protodeboronation: This is the cleavage of the C-B bond and is a common issue with unstable pyridylboronic acids, especially at elevated temperatures and in the presence of water.[2][3] Using milder reaction conditions (lower temperature, shorter reaction time), anhydrous solvents, and milder bases can help.[2] Alternatively, consider using more stable boronic acid derivatives like pinacol esters, MIDA boronates, or trifluoroborates.[1][2]
-
Dehalogenation: The starting aryl halide can be reduced to the corresponding arene. Optimizing reaction conditions such as temperature, base, and solvent can favor the desired cross-coupling over dehalogenation.[2]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of electron-deficient pyridines.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to shield the palladium center from the pyridine nitrogen. Consider specialized ligands for 2-pyridyl substrates. |
| Slow Transmetalation | Use a stronger base such as K₃PO₄ or Cs₂CO₃ to enhance the nucleophilicity of the boronic acid derivative.[5] Consider using more reactive boronic esters (e.g., pinacol esters).[2] |
| Low Reactivity of Aryl Halide (e.g., 2-chloropyridine) | Employ a highly active catalyst system, such as a Buchwald-type precatalyst.[5] Increase the reaction temperature, but monitor for side reactions. |
| Poor Reagent Quality | Use fresh, high-purity reagents. Store boronic acids and esters appropriately to prevent degradation. |
| Suboptimal Reaction Conditions | Screen different solvents, bases, and temperatures to find the optimal conditions for your specific substrates.[2] |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Recommended Solution |
| Homocoupling Product (Bipyridyl) | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (argon or nitrogen).[2] |
| Protodeboronation Product (Unsubstituted Pyridine) | Instability of the pyridylboronic acid, often exacerbated by high temperatures and protic solvents. | Use milder reaction conditions (lower temperature).[2] Employ anhydrous solvents.[2] Use a more stable boronic acid derivative (pinacol ester, MIDA boronate, or trifluoroborate).[1][2] |
| Dehalogenation Product | Side reaction competing with cross-coupling. | Carefully screen and optimize reaction parameters like temperature, base, and solvent to favor the desired reaction pathway.[2] |
Catalyst and Condition Selection Tables
The following tables summarize catalyst systems and reaction conditions that have been successfully employed for the Suzuki coupling of electron-deficient pyridines.
Table 1: Recommended Catalyst Systems for Electron-Deficient Pyridine Couplings
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[7] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[7] | 1-2 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable.[7][10] | 1-5 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood. | 2-5 |
Table 2: Base and Solvent Selection Guide
| Base | Recommended Solvent(s) | Notes |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Effective for many challenging Suzuki couplings and promotes high reaction rates.[7] |
| K₂CO₃ | Dioxane/H₂O, Acetonitrile/H₂O | A common and moderately strong base.[7] |
| Cs₂CO₃ | THF, Dioxane | A strong base that can accelerate slow reactions.[5][9] |
| NaHCO₃ / KHCO₃ | Anhydrous solvents | Milder bases that can help minimize protodeboronation.[2] |
| KF | Dioxane | Can be effective, especially with more reactive boronic esters.[9] |
Experimental Protocols
General Procedure for Suzuki Coupling of a 2-Chloropyridine Derivative
This is a generalized procedure and should be optimized for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[5]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[5]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography.[5]
Visual Guides
Suzuki Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields.
Decision Tree for Catalyst Component Selection
Caption: Decision tree for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Preventing side reactions in nucleophilic substitution of 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions involving 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during nucleophilic substitution on this compound?
A1: The most prevalent side reaction is the hydrolysis of the starting material or product, which replaces the chloro group with a hydroxyl group to form 4-Hydroxy-3-(trifluoromethyl)pyridine. This occurs when moisture is present in the reaction. Another potential side reaction is the reaction of the nucleophile at an alternative position, although the C4 position is strongly activated. If an alcohol is used as a solvent, it may also act as a nucleophile, leading to an ether byproduct.
Q2: My reaction is showing low or no conversion. What are the likely causes?
A2: Low conversion is often due to several factors:
-
Insufficient Base: The starting material is a hydrochloride salt, meaning the pyridine nitrogen is protonated. At least one equivalent of base is required to neutralize this salt before the nucleophile can be activated or react. An excess of base is typically recommended.
-
Weak Nucleophile: The reactivity of the nucleophile is critical. Less reactive nucleophiles may require higher temperatures or longer reaction times.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt, making the nucleophile more reactive.
-
Low Temperature: Many nucleophilic aromatic substitution (SNAr) reactions require heating to proceed at a reasonable rate.
Q3: What is the function of the hydrochloride salt, and should I neutralize the starting material before the reaction?
A3: The hydrochloride salt makes the compound more stable and easier to handle as a solid. The protonated nitrogen of the pyridinium salt acts as a powerful electron-withdrawing group, which further activates the C4 position for nucleophilic attack.[1][2] It is generally not necessary to neutralize the starting material in a separate step. Instead, an additional equivalent of base should be added to the reaction mixture to neutralize the HCl salt in situ.
Q4: How can I minimize the formation of the 4-hydroxy byproduct?
A4: To prevent hydrolysis, it is crucial to conduct the reaction under strictly anhydrous (dry) conditions. This involves:
-
Using anhydrous solvents.
-
Drying all glassware thoroughly before use.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Using freshly opened or properly stored anhydrous reagents.
Q5: Which position on the pyridine ring is most reactive for nucleophilic substitution?
A5: For chloropyridines, the order of reactivity for nucleophilic substitution is generally 4 > 2 > 3.[1] In 4-Chloro-3-(trifluoromethyl)pyridine, the C4 position is highly activated for nucleophilic attack. This is because the electron-withdrawing effects of both the ring nitrogen and the adjacent trifluoromethyl group stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[3][4][5][6]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | 1. Insufficient base (starting material is a hydrochloride salt).2. Nucleophile is not sufficiently reactive.3. Reaction temperature is too low.4. Inappropriate solvent choice. | 1. Add at least 2.2 equivalents of base (1.1 for the HCl salt, 1.1 for the nucleophile).2. Use a stronger base to deprotonate the nucleophile (e.g., NaH, K₂CO₃, Cs₂CO₃).3. Increase the reaction temperature in increments of 10-20°C.4. Switch to a polar aprotic solvent like DMF or DMSO. |
| Formation of 4-Hydroxy Side Product | Presence of water in the reaction mixture. | 1. Use anhydrous solvent and reagents.2. Dry glassware in an oven before use.3. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Multiple Products Observed | 1. Reaction with solvent (e.g., methanol, ethanol).2. Nucleophile is not stable at the reaction temperature.3. Insufficient regioselectivity. | 1. Switch to a non-nucleophilic solvent (e.g., DMF, DMSO, Dioxane).2. Check the thermal stability of your nucleophile; consider running the reaction at a lower temperature for a longer duration.3. While the C4 position is highly activated, extreme conditions might lead to other reactions. Confirm the identity of byproducts to diagnose the issue. |
| Difficulty in Product Isolation | Product may be soluble in the aqueous phase during workup, or an emulsion may form. | 1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and improve extraction efficiency.2. If the product is basic, adjust the pH of the aqueous phase to ensure it is in its neutral form before extraction.3. Use a different extraction solvent. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine Nucleophile
This protocol provides a general methodology for the reaction of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask with a magnetic stir bar
-
Condenser and inert gas (N₂ or Ar) inlet
-
Standard workup and purification equipment
Procedure:
-
Setup: Dry a round-bottom flask under flame or in an oven and allow it to cool under a stream of inert gas.
-
Reagent Addition: To the flask, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.5 eq).
-
Solvent and Nucleophile: Add anhydrous DMF or DMSO to achieve a concentration of approximately 0.2-0.5 M. Begin stirring the suspension. Add the amine nucleophile (1.2 eq) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C).
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer with water (2x) and then with brine (1x) to remove residual DMF/DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure substituted pyridine product.
Data Presentation
The following table summarizes illustrative data for SNAr reactions on substituted chloropyridines, highlighting the impact of reaction conditions. Note that optimal conditions for this compound may vary depending on the specific nucleophile used.
| Electrophile | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Benzyl Alcohol | tBuOK | DMSO | RT | 1 | >95 | Illustrative, based on[7] |
| 2-Chloro-5-nitropyridine | Aniline | K₂CO₃ | DMF | 100 | 2 | 92 | General SNAr Principles |
| 4-Chloropyridine | Piperidine | K₂CO₃ | Ethanol | 80 | 6 | 85 | General SNAr Principles |
| 4-Chloro-3-(CF₃)pyridine HCl | Generic Amine | Cs₂CO₃ | DMF | 100 | 4-8 | >80 | Predicted Optimal |
Visual Diagrams
Reaction Pathway and Common Side Reaction
Caption: Main reaction pathway versus the common hydrolysis side reaction.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Purification of Products from 4-Chloro-3-(trifluoromethyl)pyridine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of derivatives of this compound.
Issue 1: Difficulty in Removing Unreacted Starting Material
-
Question: I am having trouble separating my product from unreacted 4-Chloro-3-(trifluoromethyl)pyridine. What is the best approach?
-
Answer: Due to the basic nature of the pyridine nitrogen, the starting material can be removed by washing the organic reaction mixture with a dilute acidic solution, such as 1M HCl. This will protonate the starting material, forming a water-soluble salt that will partition into the aqueous layer. However, this method is only suitable if your product is stable in acidic conditions and does not contain a basic nitrogen that would also be protonated. If your product is acid-sensitive, careful column chromatography is the recommended method for separation.
Issue 2: Presence of Boronic Acid or Boronate Ester Impurities after Suzuki Coupling
-
Question: My product from a Suzuki-Miyaura coupling reaction is contaminated with boron-containing impurities. How can I remove them?
-
Answer: Boronic acids and their esters can often be removed by performing an aqueous wash with a mild base, such as a saturated sodium bicarbonate solution. Another effective method is to concentrate the reaction mixture and then co-evaporate it with methanol multiple times. This process forms volatile trimethyl borate, which can be removed under reduced pressure.[1] For more stubborn cases, a wash with 1M KF in an aqueous solution can precipitate tributyltin fluoride if tin-based reagents were used, which can then be removed by filtration through celite.[1]
Issue 3: Formation of Homocoupled Byproducts in Cross-Coupling Reactions
-
Question: I am observing significant amounts of homocoupled byproducts from my boronic acid in my Suzuki coupling reaction. How can I minimize this and purify my desired product?
-
Answer: The formation of homocoupled byproducts is often due to the presence of oxygen in the reaction mixture.[2] It is crucial to thoroughly degas your solvents and reaction mixture and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. To remove these byproducts, column chromatography is typically the most effective method. The difference in polarity between your desired product and the homocoupled dimer should allow for separation.
Issue 4: Product Oiling Out During Recrystallization
-
Question: I am trying to recrystallize my 3-(trifluoromethyl)pyridine derivative, but it keeps oiling out instead of forming crystals. What should I do?
-
Answer: Oiling out during recrystallization is a common issue, especially with pyridine-containing compounds which can be difficult to crystallize.[3] This usually happens when the solution is supersaturated or if the cooling process is too rapid. Try adding a little more solvent to the hot solution to ensure the compound is fully dissolved. Then, allow the solution to cool very slowly to room temperature, followed by further cooling in an ice bath or refrigerator. If it still oils out, you can try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization. Seeding with a pure crystal of your compound, if available, can also be very effective.
Issue 5: Difficulty in Separating Product from Triphenylphosphine Oxide
-
Question: My reaction produced triphenylphosphine oxide as a byproduct, and it is co-eluting with my product during column chromatography. How can I remove it?
-
Answer: If your product is relatively non-polar, you can often remove triphenylphosphine oxide by concentrating the reaction mixture and triturating the residue with a non-polar solvent like pentane or a mixture of pentane and diethyl ether. The triphenylphosphine oxide is often insoluble and can be removed by filtration. For more polar products, column chromatography on silica gel is necessary. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can help to separate your product from the triphenylphosphine oxide, which is quite polar.
Frequently Asked Questions (FAQs)
Q1: What are the general strategies for purifying products derived from this compound?
A1: The choice of purification strategy depends on the nature of the product and the impurities present. The most common techniques include:
-
Extraction: Utilized for initial work-up to remove water-soluble impurities and unreacted starting material (if the product is not a basic amine).
-
Column Chromatography: A versatile and widely used method for separating the desired product from byproducts and unreacted starting materials. Silica gel is a common stationary phase, with eluent systems typically consisting of mixtures of hexanes and ethyl acetate.[4][5]
-
Recrystallization: An effective technique for obtaining highly pure crystalline solids. Finding a suitable solvent system is key and may require some experimentation. Pyridine derivatives can sometimes be challenging to crystallize.[3]
-
Distillation: Suitable for volatile, thermally stable liquid products.
Q2: What are some common impurities to expect in reactions involving this compound?
A2: Depending on the reaction type, common impurities may include:
-
Unreacted this compound.
-
In Suzuki-Miyaura coupling: Homocoupled boronic acid derivatives, phenols, and residual palladium catalyst.[2]
-
In nucleophilic aromatic substitution (SNAr): Di-substituted products if the nucleophile can react twice.
-
General: Byproducts from side reactions and residual solvents.
Q3: How does the trifluoromethyl group affect the purification process?
A3: The trifluoromethyl group is a strong electron-withdrawing group, which can impact the polarity and reactivity of the molecule. This can be advantageous in chromatography, as it often leads to good separation from less fluorinated impurities. However, the presence of the trifluoromethyl group can also affect the solubility of the compound, which is a critical factor in choosing a recrystallization solvent.
Q4: Are there any specific safety precautions to consider during the purification of these compounds?
A4: Yes. This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Some pyridine derivatives can be lachrymatory (cause tearing), so extra caution is advised.[4]
Data Presentation
Table 1: Recommended Purification Techniques for Different Classes of Derivatives
| Product Class | Primary Purification Method | Secondary Purification Method | Key Considerations |
| 4-Aryl-3-(trifluoromethyl)pyridines | Column Chromatography | Recrystallization | Remove palladium catalyst and boronic acid residues post-Suzuki coupling. |
| 4-Amino-3-(trifluoromethyl)pyridines | Column Chromatography | Recrystallization | Avoid acidic washes if the product amine is the target. |
| 4-Alkoxy-3-(trifluoromethyl)pyridines | Column Chromatography | Distillation (if liquid) | Product is likely to be less polar than the starting material. |
| 4-Thioether-3-(trifluoromethyl)pyridines | Column Chromatography | Recrystallization | Potential for oxidation of the sulfur; handle with care. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate) and then adding the silica gel. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the dried slurry of the crude product onto the top of the packed column.
-
Elution: Begin elution with the chosen solvent system. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, is often effective. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include hexanes, ethyl acetate, ethanol, isopropanol, and toluene, or mixtures thereof.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Mandatory Visualizations
Caption: General experimental workflow for the purification of derivatives.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Buchwald-Hartwig Amination of 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride
Welcome to the technical support center for the Buchwald-Hartwig amination of 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their C-N cross-coupling reactions involving this challenging substrate.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to No Conversion | 1. Inactive Catalyst: The Pd(0) active species is not forming or is deactivated. The oxidative addition of the C-Cl bond is often the rate-limiting step.[1] 2. Inappropriate Ligand: The chosen phosphine ligand is not suitable for the electron-deficient and sterically hindered substrate. 3. Insufficient Base Strength or Amount: The base is not strong enough to deprotonate the amine or an insufficient amount is used to neutralize the hydrochloride salt and facilitate catalysis. 4. Low Reaction Temperature: The temperature is not high enough to overcome the activation energy for the oxidative addition of the aryl chloride. 5. Presence of Oxygen or Moisture: The catalyst is sensitive to air and water, leading to deactivation.[1] | 1. Catalyst System: a. Use a pre-formed Pd(0) catalyst or a reliable precatalyst (e.g., G3 or G4 palladacycles). b. Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). 2. Ligand Selection: a. Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos.[2] 3. Base Selection and Stoichiometry: a. Use a strong, non-nucleophilic base like NaOtBu or LHMDS. b. Use at least 2.2-2.5 equivalents of base to both neutralize the HCl salt and act as the catalytic base. 4. Reaction Conditions: a. Increase the reaction temperature, typically in the range of 80-110 °C. b. Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[3] c. Use anhydrous, degassed solvents. |
| Significant Hydrodehalogenation Side Product | 1. Slow Reductive Elimination: The desired C-N bond formation is slow, allowing for competing reduction of the C-Cl bond. 2. Presence of Water: Trace water can be a proton source for the hydrodehalogenation pathway. 3. Suboptimal Ligand: The ligand does not sufficiently promote reductive elimination over competing pathways.[1] | 1. Ligand Choice: a. Switch to a more electron-rich and sterically hindered ligand (e.g., RuPhos, BrettPhos) to accelerate reductive elimination.[1] 2. Reaction Conditions: a. Ensure strictly anhydrous conditions for all reagents and solvents. b. Use a slight excess of the amine coupling partner (1.2-1.5 equivalents).[1] 3. Base Purity: a. Use a high-purity, anhydrous base. Some batches of NaOtBu may contain impurities that promote this side reaction.[1] |
| Formation of Diarylamine Byproduct | 1. High Reactivity of Primary Amine Product: The initial product (a primary arylamine) can react further with the starting aryl chloride. | 1. Stoichiometry Control: a. Use a larger excess of the amine nucleophile to outcompete the product for the catalyst. 2. Ligand Selection: a. Certain bulky ligands can disfavor the formation of the diarylamine due to steric hindrance. |
| Inconsistent Yields | 1. Variability in Reagent Quality: Purity of the catalyst, ligand, base, and solvent can significantly impact the reaction outcome. 2. Atmospheric Contamination: Inconsistent inert atmosphere can lead to variable catalyst deactivation. | 1. Reagent Quality Control: a. Use high-purity reagents from reliable sources. b. Purify and dry solvents before use. 2. Experimental Technique: a. Employ rigorous Schlenk line or glovebox techniques to maintain an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of this compound so challenging?
This substrate presents a combination of challenges:
-
Electron-Deficient Aryl Chloride: The pyridine ring and the trifluoromethyl group are both strongly electron-withdrawing, which can affect the oxidative addition step. While typically electron-withdrawing groups activate aryl halides to nucleophilic aromatic substitution, in palladium-catalyzed couplings, they can influence the electronics of the C-Cl bond and the stability of reaction intermediates.
-
Aryl Chlorides are Less Reactive: Compared to aryl bromides or iodides, the C-Cl bond is stronger and less reactive in the oxidative addition step, often requiring more active catalysts and higher temperatures.[1]
-
Hydrochloride Salt: The starting material is a salt, which means an additional equivalent of base is required to liberate the free pyridine before it can participate in the reaction. This can affect the overall basicity and solubility of the reaction mixture.
Q2: How much base should I use for the hydrochloride salt?
A minimum of two equivalents of base is theoretically required: one to neutralize the hydrochloride and one to act as the base in the catalytic cycle. In practice, it is advisable to use a slight excess, typically 2.2 to 2.5 equivalents, to ensure the reaction proceeds efficiently.
Q3: Which palladium source is best for this reaction?
While Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in-situ reduction to the active Pd(0) species. For challenging substrates like this, using a pre-formed, air-stable palladium precatalyst, such as a G3 or G4 palladacycle from the Buchwald group, is often more reliable and can lead to more consistent results.
Q4: What is the best solvent for this reaction?
Anhydrous, degassed aprotic solvents are typically used. Toluene and 1,4-dioxane are common choices. The selection may depend on the solubility of your specific amine coupling partner and the desired reaction temperature.
Q5: Can I run this reaction open to the air?
No. The Pd(0) catalyst is sensitive to oxygen and will be deactivated, leading to low or no product formation. It is crucial to perform the reaction under a strictly inert atmosphere, such as argon or nitrogen, using appropriate techniques (e.g., a glovebox or Schlenk line).[1]
Data Presentation
The following tables provide a summary of typical reaction conditions for the Buchwald-Hartwig amination of related electron-deficient chloropyridines. These should serve as a starting point for optimization with this compound.
Table 1: Comparison of Catalyst Systems for the Amination of Electron-Deficient Chloropyridines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 | 2-Chloro-5-trifluoromethylpyridine |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 24 | 78 | 2-Chloro-5-trifluoromethylpyridine |
| 3 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 92 | 2-Chloro-5-trifluoromethylpyridine |
| 4 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 90 | 4-Chloro-2-trifluoromethylpyridine |
| 5 | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 20 | 82 | 4-Chloro-2-trifluoromethylpyridine |
Disclaimer: The data presented is based on analogous substrates and is intended for illustrative purposes. Actual yields with this compound may vary and require optimization.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials:
-
This compound
-
Amine (1.1 - 1.2 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 2.2-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, the base, and this compound to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: Add the anhydrous, degassed solvent via syringe. Add the amine (if liquid) via syringe. If the amine is a solid, add it along with the other solids in step 1.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-amino-3-(trifluoromethyl)pyridine.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
Caption: A general workflow for the Buchwald-Hartwig amination experiment.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting low-yield reactions.
References
Technical Support Center: Managing Hydrochloride Salts in Non-Aqueous Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage hydrochloride (HCl) salts in your non-aqueous reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my amine hydrochloride salt not dissolving in the organic solvent?
Amine hydrochlorides are salts and often exhibit poor solubility in non-polar organic solvents.[1][2] Their solubility is influenced by the polarity of the solvent, the nature of the amine, and the temperature. For many common non-polar solvents like diethyl ether or hexanes, solubility is very low.[1]
Q2: How can I improve the solubility of my amine hydrochloride salt?
To improve solubility, consider using more polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN). In some cases, a mixture of solvents can be effective. For purification by recrystallization, solvents like 2-propanol or ethanol are often used, sometimes with the addition of an anti-solvent like diethyl ether to induce precipitation once the material is dissolved at a higher temperature.[3]
Q3: My reaction requires the free amine, but I only have the hydrochloride salt. How do I deprotonate it in a non-aqueous medium?
To use the amine in a reaction, you need to deprotonate the hydrochloride salt to generate the free amine in situ. This is typically achieved by adding a suitable base. The choice of base is critical and depends on the pKa of your amine hydrochloride and the reaction conditions.
Q4: What kind of base should I use to deprotonate my amine hydrochloride?
The base you choose should be strong enough to deprotonate the ammonium salt. A general rule is to select a base whose conjugate acid has a pKa value higher than the pKa of the protonated amine.[4] Common choices include:
-
Tertiary Amines: Triethylamine (TEA), Diisopropylethylamine (DIPEA or Hünig's base), or N-methylmorpholine (NMM). These are often used in excess to drive the equilibrium towards the free amine. They are soluble in many organic solvents.[5]
-
Inorganic Bases: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃) can be used as solid bases. These are not soluble in most organic solvents and result in a heterogeneous mixture. Stronger inorganic bases like sodium hydride (NaH) can also be used but require careful handling due to their reactivity.[5][6]
Q5: How do I remove the hydrochloride salt of my product or a byproduct from the reaction mixture?
If your product is not an amine, you can often remove the amine hydrochloride byproduct through an aqueous workup. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the free amine will be protonated and extracted into the aqueous layer.[7][8] Alternatively, washing with a 10% aqueous copper sulfate solution can also effectively remove amines by forming a copper complex that partitions into the aqueous phase.[7][9] If your product is the hydrochloride salt, purification is typically achieved by recrystallization or by washing the solid salt with a solvent in which it is insoluble to remove organic impurities.[3]
Troubleshooting Guides
Problem: Reaction is sluggish or not proceeding after adding the amine hydrochloride and a base.
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation | The base may not be strong enough. Refer to the pKa table below to select a more appropriate base. |
| Insufficient equivalents of base were used. For tertiary amine bases, using 1.5 to 2 equivalents is common. | |
| Low Solubility of Reactants | The amine hydrochloride or the base might not be sufficiently soluble in the chosen solvent. Try a more polar solvent or a solvent mixture. |
| Formation of Insoluble Byproduct | The hydrochloride salt of the added base (e.g., triethylammonium chloride) may be precipitating and coating the reactants. Try a different base that forms a more soluble byproduct salt or a different solvent. |
Problem: A thick precipitate or oil forms upon adding the base to the amine hydrochloride.
| Possible Cause | Troubleshooting Step |
| Precipitation of Byproduct Salt | The hydrochloride salt of the base used for deprotonation is likely insoluble in the reaction solvent. This is common with tertiary amine bases. |
| Consider using a solvent that can better solvate the byproduct salt. | |
| If the precipitate does not interfere with the reaction, it can be filtered off at the end of the reaction. | |
| "Oiling Out" of the Product | The free amine or the product may be insoluble and separating as an oil. |
| Try a different solvent or a higher reaction temperature to improve solubility. | |
| If the issue persists during salt formation for isolation, consider using a different acid (e.g., methanesulfonic acid) or a different crystallization solvent.[10] |
Data Presentation
Table 1: Approximate pKa Values of Conjugate Acids of Common Bases in Non-Aqueous Solvents
This table helps in selecting a suitable base for deprotonating an amine hydrochloride. The pKa of the conjugate acid of the chosen base should be higher than that of the amine hydrochloride.
| Base | Conjugate Acid | pKa in DMSO | pKa in Acetonitrile (MeCN) |
| Triethylamine (TEA) | Triethylammonium | 9.0 | 18.5 |
| Diisopropylethylamine (DIPEA) | Diisopropylethylammonium | 10.7 | 20.5 |
| 1,8-Diazabicycloundec-7-ene (DBU) | DBUH⁺ | 12.0 | 24.3 |
| Sodium Bicarbonate (NaHCO₃) | Carbonic Acid (H₂CO₃) | 10.3 (in water) | Not readily available |
| Potassium Carbonate (K₂CO₃) | Bicarbonate (HCO₃⁻) | 10.3 (in water) | Not readily available |
Data compiled from various sources. pKa values can vary with experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for In Situ Deprotonation of an Amine Hydrochloride with Triethylamine (TEA)
-
Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the amine hydrochloride salt and the chosen non-aqueous solvent (e.g., DCM, THF, or MeCN).
-
Stirring: Begin stirring the suspension or solution.
-
Base Addition: Add 1.5 to 2.0 equivalents of triethylamine to the reaction mixture at room temperature.
-
Monitoring: Stir the mixture for 15-30 minutes to allow for the deprotonation to reach equilibrium. The formation of triethylammonium chloride, which is often a white precipitate, may be observed.
-
Reaction: Proceed with the addition of other reagents as required by your specific reaction.
Protocol 2: Monitoring the Deprotonation and Reaction Progress by HPLC
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of a protic solvent like methanol). Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) is typical.
-
Detection: UV detection is suitable if the compounds have a chromophore.
-
-
Analysis: Monitor the disappearance of the starting amine hydrochloride and the appearance of the free amine and the final product. The retention times will differ, with the more polar hydrochloride salt typically eluting earlier than the less polar free amine.
Protocol 3: Recrystallization of an Amine Hydrochloride Salt
-
Solvent Selection: Choose a solvent or solvent system in which the amine hydrochloride has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include ethanol, isopropanol, or mixtures like DCM/diethyl ether or ethanol/ethyl acetate.[3]
-
Dissolution: Dissolve the crude amine hydrochloride in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered to remove the charcoal and colored impurities.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: Workflow for the in situ deprotonation of an amine hydrochloride.
Caption: Decision tree for troubleshooting sluggish reactions.
References
- 1. export_graphviz — scikit-learn 1.8.0 documentation [scikit-learn.org]
- 2. stackoverflow.com [stackoverflow.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. sketchviz.com [sketchviz.com]
- 5. Flowchart Creation [developer.mantidproject.org]
- 6. medium.com [medium.com]
- 7. medium.com [medium.com]
- 8. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 9. graphviz.org [graphviz.org]
- 10. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
Technical Support Center: Stability of 4-Chloro-3-(trifluoromethyl)pyridine Hydrochloride under Strong Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and resources for users of 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride in their experiments, with a specific focus on its stability in the presence of strong bases.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in strong basic solutions?
A1: this compound is susceptible to degradation under strong basic conditions. The primary degradation pathway is expected to be a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group at the 3-position activates the carbon at the 4-position, making it prone to attack by nucleophiles like hydroxide ions.[1] This reaction results in the displacement of the chloride ion and the formation of 4-hydroxy-3-(trifluoromethyl)pyridine.
Q2: What are the likely degradation products of this compound under strong basic conditions?
A2: The principal degradation product is anticipated to be 4-hydroxy-3-(trifluoromethyl)pyridine. Under forcing conditions (e.g., high temperatures, very high base concentrations), further degradation of the pyridine ring might occur, but this is generally not observed under typical experimental conditions.
Q3: What factors can influence the rate of degradation?
A3: The rate of degradation is primarily influenced by:
-
Base Strength and Concentration: Stronger bases and higher concentrations will accelerate the rate of nucleophilic substitution.
-
Temperature: Higher temperatures will increase the reaction rate.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the transition state, thereby affecting the reaction rate.
Q4: How can I monitor the degradation of this compound?
A4: The degradation can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4] These methods allow for the separation and quantification of the parent compound and its degradation products over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid disappearance of starting material in a reaction mixture. | The reaction conditions (e.g., strong base, high temperature) are too harsh, leading to rapid degradation of the this compound. | - Lower the reaction temperature. - Use a weaker base or a lower concentration of the strong base. - Monitor the reaction at shorter time intervals to find the optimal reaction time. |
| Low yield of the desired product in a reaction where this compound is a reactant. | The starting material is degrading before it can react as intended. | - Consider protecting the pyridine nitrogen if it's not the intended reaction site. - Add the base slowly or at a lower temperature to control the reaction rate. - Perform a stability study of the starting material under the reaction conditions without the other reactants to assess its degradation rate. |
| Unexpected peaks in HPLC or GC-MS analysis. | These may correspond to degradation products such as 4-hydroxy-3-(trifluoromethyl)pyridine. | - Synthesize or purchase a standard of the suspected degradation product for confirmation by co-injection. - Use mass spectrometry (MS) to identify the molecular weight of the unknown peaks and compare it with the expected degradation products. |
| Inconsistent reaction outcomes. | Variability in the quality or handling of the strong base, or residual moisture. | - Ensure the base is of high purity and accurately weighed. - Use anhydrous solvents if the reaction is sensitive to water. - Standardize the procedure for adding the base and controlling the temperature. |
Data Presentation
The following tables present illustrative quantitative data on the stability of this compound under different basic conditions. Note: This data is hypothetical and intended for instructional purposes. Actual results may vary.
Table 1: Effect of Base Concentration on Degradation at 25°C
| Time (hours) | % Degradation (0.1 M NaOH) | % Degradation (0.5 M NaOH) | % Degradation (1.0 M NaOH) |
| 1 | 5 | 15 | 28 |
| 2 | 10 | 28 | 50 |
| 4 | 18 | 50 | 80 |
| 8 | 32 | 80 | >95 |
| 24 | 75 | >95 | >95 |
Table 2: Effect of Temperature on Degradation in 0.5 M NaOH
| Time (hours) | % Degradation (25°C) | % Degradation (40°C) | % Degradation (60°C) |
| 0.5 | 8 | 25 | 60 |
| 1 | 15 | 45 | 90 |
| 2 | 28 | 75 | >95 |
| 4 | 50 | >95 | >95 |
| 8 | 80 | >95 | >95 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Study
This protocol outlines a method to monitor the degradation of this compound and quantify its primary degradation product, 4-hydroxy-3-(trifluoromethyl)pyridine.
1. Materials and Reagents:
-
4-hydroxy-3-(trifluoromethyl)pyridine (as a reference standard, if available)
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrochloric acid (HCl), analytical grade
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrument and Conditions:
-
HPLC System: A system equipped with a UV detector or a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Stock Solution (Parent Compound): Prepare a 1 mg/mL stock solution of this compound in water.
-
Reaction Solution: In a volumetric flask, add a known volume of the stock solution and the desired concentration of NaOH solution. Dilute to the mark with water.
-
Time Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction solution.
-
Quenching and Dilution: Immediately neutralize the aliquot with an equivalent amount of HCl to stop the degradation. Dilute the quenched sample with the initial mobile phase composition to a suitable concentration for HPLC analysis (e.g., 10-100 µg/mL).
4. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify the peaks for this compound and 4-hydroxy-3-(trifluoromethyl)pyridine based on their retention times (previously determined by injecting standards).
-
Quantify the amount of each compound using a calibration curve prepared from standard solutions of known concentrations.
Protocol 2: GC-MS Method for Product Identification
This protocol is designed for the identification and confirmation of degradation products.
1. Materials and Reagents:
-
Degraded sample solution from the stability study.
-
Dichloromethane (DCM), GC grade
-
Sodium sulfate (anhydrous)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS, if necessary for the degradation product)
2. Instrument and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
3. Sample Preparation:
-
Extraction: Neutralize a portion of the degraded sample solution and extract with DCM.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Concentration: Carefully concentrate the extract under a gentle stream of nitrogen.
-
Derivatization (if needed): If the degradation product contains active hydrogen atoms (like a hydroxyl group) that are not ideal for GC analysis, derivatize a portion of the extract with a suitable silylating agent according to the manufacturer's protocol.
4. Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Analyze the resulting chromatogram and mass spectra.
-
Compare the mass spectrum of the degradation product peak with a library of known spectra (e.g., NIST) and with the expected fragmentation pattern of 4-hydroxy-3-(trifluoromethyl)pyridine.
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: General experimental workflow for the stability study.
Caption: A troubleshooting decision tree for unexpected reaction outcomes.
References
Technical Support Center: Optimizing Reactions with Substituted Chloropyridines
Welcome to the Technical Support Center for optimizing solvent and base conditions in reactions involving substituted chloropyridines. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why are chloropyridines challenging substrates in palladium-catalyzed cross-coupling reactions?
A1: Chloropyridines can be difficult substrates for several reasons:
-
C-Cl Bond Strength: The carbon-chlorine bond is stronger and less reactive than carbon-bromine or carbon-iodine bonds. This makes the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, more challenging to achieve and may require more forceful reaction conditions.[1][2]
-
The "2-pyridyl problem": The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This can slow down or even halt the catalytic cycle.[1]
Q2: What are the most common side reactions to watch out for?
A2: Common side reactions include:
-
Dehalogenation: The chloro group is replaced by a hydrogen atom. This can be promoted by certain bases or high temperatures.[1]
-
Protodeboronation: In Suzuki reactions, the boronic acid can be protonated, rendering it inactive for cross-coupling. This is often an issue when using aqueous bases or protic solvents.[1][2]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, often promoted by the presence of oxygen.[1][2]
-
Hydrodehalogenation: In Buchwald-Hartwig amination, the aryl chloride is reduced instead of aminated. This can occur when the reductive elimination of the desired product is slow.[3]
Q3: How does the choice of base impact the reaction outcome?
A3: The base plays a crucial role in both Suzuki and Buchwald-Hartwig reactions.
-
In Suzuki coupling, the base facilitates the transmetalation step. The strength, solubility, and steric properties of the base are important factors.[2] Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2]
-
In Buchwald-Hartwig amination, a strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[3] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst system and higher temperatures.[3]
Q4: Which solvents are generally recommended for these reactions?
A4: The choice of solvent is critical as it affects the solubility of reagents and the stability of catalytic intermediates.[1]
-
For Suzuki reactions , a mixture of an organic solvent and water is often optimal. Common choices include dioxane/water, toluene/water, or THF/water.[2] Anhydrous, aprotic solvents like toluene, dioxane, or tetrahydrofuran (THF) are also commonly used.[1]
-
For Buchwald-Hartwig amination , dry, degassed solvents are essential. Common solvents include toluene, 1,4-dioxane, and THF.[3]
Troubleshooting Guides
Problem 1: Low to No Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing all solvents and reagents.[2][4] For less reactive chloropyridines, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] Consider switching to more active catalytic systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][5]
-
Ineffective Base: The base is crucial for activating the boronic acid.[2] Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[4] The strength and solubility of the base are key factors.[2][4]
-
Suboptimal Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often effective.[2]
-
Low Temperature: Chloropyridines often require higher reaction temperatures (typically 80-110 °C) for the oxidative addition step to proceed at a reasonable rate.[5]
Problem 2: Low to No Conversion in Buchwald-Hartwig Amination
Possible Causes & Solutions
-
Catalyst System Integrity: Aryl chlorides are less reactive than bromides or iodides, making the oxidative addition of the C-Cl bond to the Pd(0) complex the rate-limiting step.[3] Standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) or consider using a pre-catalyst.[3] Increasing catalyst loading to as high as 5 mol% may be necessary for challenging substrates.[3]
-
Reaction Conditions: These reactions often require elevated temperatures, typically in the 80-110 °C range.[3] Ensure a strictly inert atmosphere, as oxygen can deactivate the Pd(0) catalyst.[3] Use dry, degassed solvents such as toluene, 1,4-dioxane, or THF.[3]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base.[3] Ensure the base is anhydrous and of high purity, as traces of moisture can lead to side reactions.[3]
Data Summary Tables
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of Chloropyridines
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pre-catalysts can be more reliable. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands are crucial for activating the C-Cl bond.[2][5] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KF | Stronger bases are often required for aryl chlorides.[2][4][5] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixture with water is often optimal.[2] Anhydrous conditions can also be used.[1] |
| Temperature | 80 - 110 °C | Higher temperatures are generally needed.[5] |
| Catalyst Loading | 1 - 5 mol% | May need to be increased for challenging substrates. |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination of Chloropyridines
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, G3/G4 Palladacycles | Pre-catalysts can form the active Pd(0) species more cleanly.[3] |
| Ligand | RuPhos, BrettPhos, DavePhos, Xantphos | Sterically hindered biarylphosphine ligands are essential.[3][6] |
| Base | NaOt-Bu, LHMDS, K₃PO₄, Cs₂CO₃ | NaOt-Bu is most common; weaker bases may be used for sensitive substrates.[3][6] |
| Solvent | Toluene, 1,4-Dioxane, THF | Must be anhydrous and degassed.[1][3] |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required.[3] |
| Amine Stoichiometry | 1.1 - 1.5 equivalents | A slight excess can favor the desired reaction pathway.[1][3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Substituted Chloropyridine
-
Reaction Setup: To an oven-dried Schlenk flask, add the chloropyridine (1.0 mmol, 1.0 eq), the boronic acid (1.2 mmol, 1.2 eq), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).[5][7]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[5][7]
-
Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-dioxane and water, 4:1 mixture, 5 mL) via syringe.[5][7]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 100 °C) for 12-24 hours.[4]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[5][7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.[4][7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4][7]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Substituted Chloropyridine
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., RuPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 eq) to an oven-dried Schlenk flask.[8]
-
Reagent Addition: Add the chloropyridine (1.0 mmol, 1.0 eq) and the amine (1.2 mmol, 1.2 eq) to the flask.[8]
-
Inert Atmosphere & Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.[8]
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation if necessary. Then, heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.[8]
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with a suitable organic solvent and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
References
Technical Support Center: Suzuki Reactions with 4-Chloro-3-(trifluoromethyl)pyridine Hydrochloride
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging substrate, 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common issues and achieve successful couplings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter. The question-and-answer format provides direct insights into potential problems and actionable solutions.
Q1: I am observing very low to no yield in my reaction. What are the primary causes?
A1: Low or no product formation is a common challenge when working with this compound. This is often due to a combination of factors:
-
Low Reactivity of the C-Cl Bond: The Carbon-Chlorine bond in chloropyridines is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle inherently difficult and often the rate-limiting step.[1]
-
Catalyst Inactivity: Standard palladium catalysts, such as Pd(PPh₃)₄, may not be active enough to facilitate the oxidative addition of the electron-deficient chloropyridine.[1]
-
Inadequate Base: The reaction requires a base not only to activate the boronic acid for transmetalation but also to neutralize the hydrochloride salt of the starting material. An insufficient amount or an inappropriate type of base will halt the reaction.
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen and can be deactivated if the reaction is not performed under strictly inert conditions.[1] Additionally, the pyridine nitrogen itself can sometimes coordinate to the palladium center, inhibiting its catalytic activity.
Q2: My starting material is the hydrochloride salt. How does this affect my reaction setup?
A2: The hydrochloride salt must be neutralized for the reaction to proceed. You must add at least one extra equivalent of base relative to the boronic acid to neutralize the HCl salt and free the pyridine nitrogen. Failure to do so will result in an acidic reaction mixture, which can lead to protodeboronation of the boronic acid and deactivation of the catalyst. For this substrate, using 3-4 equivalents of a strong base is recommended.
Q3: Which catalyst and ligand system is recommended for this specific substrate?
A3: Given the electron-withdrawing nature of the trifluoromethyl group, the 4-chloro position is activated towards oxidative addition, but a highly active catalyst is still essential.[2]
-
Recommended Systems: For challenging heteroaryl chlorides, second-generation Buchwald precatalysts like XPhos Pd G2 are highly effective.[3][][5][6][7] These catalysts, featuring bulky, electron-rich biaryl phosphine ligands, readily form the active monoligated Pd(0) species required for the difficult oxidative addition step.[5][6]
-
Alternative Systems: Another robust option is [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) , often used for cross-coupling reactions of various aryl halides, including chloropyridines.[8][9][10][11]
Q4: I am seeing byproducts in my reaction mixture. How can I minimize them?
A4: Two common side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation (Ar-H formation): This occurs when the boronic acid reacts with a proton source (like water or acidic impurities) instead of the palladium complex.
-
Solution: Use a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are more stable. Ensure your base is strong enough and your solvent is sufficiently dry if running anhydrous conditions.
-
-
Homocoupling (Ar-Ar or Ar'-Ar' formation): This is the self-coupling of your starting materials. It is often promoted by the presence of oxygen or inefficient catalyst activation.
-
Solution: Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). Using a precatalyst like XPhos Pd G2 can ensure efficient formation of the active Pd(0) species, reducing side reactions.[5]
-
Troubleshooting Workflow
If your reaction fails, follow this logical workflow to diagnose the issue.
Caption: A troubleshooting workflow for failed Suzuki reactions.
Experimental Protocols & Data
Recommended General Protocol
This protocol is adapted from successful couplings of structurally similar electron-deficient chloropyridines.[8][12] Optimization may be required for your specific boronic acid.
Materials:
-
This compound
-
Arylboronic acid or Arylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G2 or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 - 4.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (3.0 equiv), and the palladium catalyst (0.03 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir vigorously.[13] Microwave irradiation can also be effective for accelerating the reaction.[12]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions are typically complete within 2-24 hours.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Representative Yields for Suzuki Coupling of Chloro-Heterocycles
The following table summarizes yields from literature for Suzuki couplings of various electron-deficient chloro-heterocycles, which can serve as a benchmark for expected outcomes.
| Entry | Chloro-Heterocycle | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chloro-2-(CF₃)pyrido[1,2-e]purine | Phenylboronic acid | Pd(OAc)₂/Xantphos (10/20) | K₂CO₃ (2) | 1,4-Dioxane | 150 (µW) | 84 | [12] |
| 2 | 4-Chloro-2-(CF₃)pyrido[1,2-e]purine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/Xantphos (10/20) | K₂CO₃ (2) | 1,4-Dioxane | 150 (µW) | 77 | [12] |
| 3 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 78 | [14] |
| 4 | 4-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 62 | [14] |
| 5 | 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | Pd(Amphos)₂Cl₂ (1) | K₂CO₃ (1.5) | Toluene | 90 | 79 | N/A |
| 6 | 7-Chloro-6-azaindole | 4-Fluorophenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ (2) | t-AmylOH | 110 (µW) | 94 | [5] |
Suzuki-Miyaura Catalytic Cycle Visualization
The diagram below illustrates the key steps in the Suzuki-Miyaura cross-coupling, highlighting the challenging oxidative addition step for chloropyridines.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. americanelements.com [americanelements.com]
- 5. nasc.ac.in [nasc.ac.in]
- 6. XPhos Pd G2 | Krackeler Scientific, Inc. [krackeler.com]
- 7. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3] | TCI EUROPE N.V. [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 14. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
Technical Support Center: Removal of Palladium Catalyst from Reaction Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance and solutions for the effective removal of palladium catalysts from reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a final product?
A1: The most prevalent methods for removing residual palladium include:
-
Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2]
-
Adsorption: This involves using solid-supported materials with a high affinity for palladium.[1] Common adsorbents include activated carbon and specialized metal scavengers such as silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities.[1]
-
Scavenging: This method employs solid-supported or soluble agents that selectively bind to palladium, which can then be removed by filtration.[3] Scavengers with thiol, amine, or phosphine functional groups are common.[3]
-
Chromatography: Techniques like column chromatography are used to separate the desired compound from the palladium catalyst.[1]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[1] The effectiveness of this method can be improved by using additives that increase the solubility of palladium species in the solvent.[1]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[1]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:[1]
-
Form of the palladium residue: Determine if the palladium is homogeneous (dissolved) or heterogeneous (solid).[1]
-
Nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.
-
Solvent system: The solvent used in your reaction can affect the efficiency of different removal methods.
-
Required purity level: The stringency of the final product's purity requirements will influence the choice of method.
Below is a decision tree to guide your selection process.
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the FDA and EMA have strict guidelines for elemental impurities in pharmaceutical products.[4] Palladium is a common catalyst in cross-coupling reactions and its levels must be controlled, often in the low parts-per-million (ppm) range, to ensure patient safety and comply with guidelines such as the ICH Q3D for elemental impurities.[4]
Q4: I've filtered my reaction mixture through Celite, but the palladium levels are still high. What should I do next?
A4: If simple filtration is insufficient, it suggests the presence of soluble or colloidal palladium species.[2] In this case, you should consider using methods suitable for removing dissolved palladium, such as treatment with activated carbon or a specialized palladium scavenger.[2]
Troubleshooting Guides
Problem 1: High residual palladium levels after purification.
-
Possible Cause: The palladium species may be soluble in the reaction mixture, rendering simple filtration ineffective.[2] Strong chelation of palladium to the product molecule, particularly those containing nitrogen or sulfur, can also be a factor.[1]
-
Solution:
-
Employ a Metal Scavenger: Use a solid-supported scavenger with a high affinity for palladium, such as those with thiol or dimercaptotriazine (DMT) functional groups.[1]
-
Activated Carbon Treatment: Treat the reaction mixture with activated carbon to adsorb the soluble palladium.[1]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time to improve efficiency.[1]
-
Problem 2: Significant product loss during palladium removal.
-
Possible Cause: The product may be adsorbing to the solid support used for palladium removal, such as activated carbon or the scavenger itself.
-
Solution:
-
Screen Different Scavengers: Test various scavengers to find one with high selectivity for palladium and low affinity for your product.[1]
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce product loss.[1]
-
Adjust the Solvent: A solvent in which your product is highly soluble may reduce its adsorption to the solid support.[1]
-
Change the Purification Method: If product loss remains high, consider alternative methods like crystallization or extraction.[1]
-
Problem 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variations in the palladium species present at the end of the reaction (e.g., different oxidation states) can lead to inconsistent removal.
-
Solution:
-
Standardize the Reaction Work-up: A consistent work-up procedure before the palladium removal step can help minimize variability in the palladium species.[1]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[1]
-
Pre-treatment: Consider a pre-treatment step, such as mild oxidation or reduction, to convert the palladium into a single, more easily removable species.[1]
-
Data Presentation
Table 1: Efficiency of Various Palladium Removal Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal |
| Activated Carbon | 560 | 160 | 71% |
| Activated Carbon + TMT | 560 | 30 | 95% |
| Activated Carbon + L-Cysteine | 560 | 8.8 | 98% |
| L-Cysteine | 560 | 17 | 97% |
| MP-TMT | 330 | 10-30 | ~90-97% |
| Si-TMT | > target | < 1 | >99% |
| Polystyrene-bound TMT | 1550 | 3 | >99.8% |
| Column Chromatography | - | < 100 (in over half of samples) | ~90% |
| Column Chromatography & Si-TMT | - | < 100 (in all samples) | ~98% |
Data compiled from multiple sources.[5][6]
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
This method is suitable for removing insoluble, heterogeneous palladium catalysts.[7]
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper and gently press down to create a level, compact bed.[3]
-
Pre-wet the Pad: Pre-wet the Celite pad with the solvent used in the reaction mixture to prevent cracking of the bed during filtration.[3]
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[3] Slowly pour the diluted mixture onto the center of the Celite bed and apply a gentle vacuum.[3]
-
Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[3]
-
Collect the Filtrate: The combined filtrate contains the product, now free of heterogeneous palladium.
Protocol 2: Palladium Removal Using Activated Carbon
This protocol is effective for the removal of soluble palladium species.[7]
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF).[1]
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[1]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.[1]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter completely.[1]
-
Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.[1]
-
Concentration: Concentrate the combined filtrate to obtain the purified product.[1]
-
Analysis: Analyze the purified product for residual palladium content using a sensitive analytical technique like ICP-MS.[1]
Protocol 3: Palladium Removal Using a Solid-Supported Scavenger
This method utilizes a solid-supported scavenger for the selective removal of soluble palladium.
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS Thiol, MP-TMT). The amount of scavenger is typically determined based on the expected palladium concentration.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]
-
Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product.[1]
Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for troubleshooting palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Showdown: 4-Chloro-3-(trifluoromethyl)pyridine Hydrochloride vs. 4-bromo-3-(trifluoromethyl)pyridine in Cross-Coupling Reactions
A detailed guide for researchers and drug development professionals on the comparative reactivity of two key trifluoromethylpyridine building blocks in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
In the landscape of pharmaceutical and agrochemical research, trifluoromethyl-substituted pyridines are indispensable building blocks. Their unique electronic properties often impart desirable characteristics such as enhanced metabolic stability and binding affinity to the final products. Among these, 4-halo-3-(trifluoromethyl)pyridines serve as versatile precursors for the introduction of diverse functionalities. This guide provides an in-depth comparison of the reactivity of two such prominent building blocks: 4-chloro-3-(trifluoromethyl)pyridine hydrochloride and 4-bromo-3-(trifluoromethyl)pyridine, with a focus on their performance in widely-used palladium-catalyzed cross-coupling reactions.
Core Reactivity Principles: The Halogen's Impact
The fundamental difference in reactivity between 4-chloro- and 4-bromo-3-(trifluoromethyl)pyridine lies in the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.
The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. Consequently, the C-Br bond requires less energy to cleave, leading to a faster rate of oxidative addition. This generally translates to higher reactivity for the bromo-substituted pyridine, allowing for milder reaction conditions, shorter reaction times, and often higher yields compared to its chloro-analog. The general reactivity trend for halogens in these reactions is I > Br > Cl.[1][2]
The presence of the electron-withdrawing trifluoromethyl group at the 3-position further influences the reactivity by making the pyridine ring more electron-deficient, which can facilitate the oxidative addition step for both halides.
The Role of the Hydrochloride Salt
It is important to note that the chloro-substituted pyridine is supplied as a hydrochloride salt. This means the pyridine nitrogen is protonated, forming a pyridinium salt. In a typical cross-coupling reaction, a base is used, which will neutralize the hydrochloride, generating the free pyridine base in situ. While pyridinium salts themselves can be used as coupling partners in certain cross-coupling reactions,[3][4][5] the necessity of an additional equivalent of base to free the pyridine should be considered when designing the reaction conditions. This may influence the overall basicity of the reaction medium.
Comparative Performance in Suzuki-Miyaura Coupling
General Observations:
-
4-bromo-3-(trifluoromethyl)pyridine is expected to undergo Suzuki-Miyaura coupling under more facile conditions than its chloro counterpart. Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) with a suitable base are often sufficient.[1]
-
This compound , being less reactive, will likely require more sophisticated and active catalyst systems.[1] These often involve bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are known to promote the challenging oxidative addition of aryl chlorides.[2] Higher temperatures and stronger bases may also be necessary.[6]
Representative Experimental Data for Suzuki-Miyaura Coupling:
The following table summarizes typical conditions and yields for Suzuki-Miyaura couplings of related brominated and chlorinated pyridines, illustrating the general reactivity trends.
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Dioxane | 110 | - | >90 | [7] |
| 2 | 4-Chloropyridine derivative | Arylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 | [8] |
| 3 | 2-Chloropyridines | Phenylboronic acid | Pd(II)/C / PPh₃ | Na₂CO₃ | DME/H₂O | - | - | 90-97 | [9] |
Note: This table presents data from different sources with varying substrates and conditions and is intended for illustrative purposes to highlight general trends, not as a direct comparison.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide plays a crucial role.
General Observations:
-
4-bromo-3-(trifluoromethyl)pyridine is expected to be more amenable to Buchwald-Hartwig amination. A variety of palladium catalysts and phosphine ligands can be employed, often achieving high yields under relatively mild conditions.[10][11][12]
-
This compound will likely necessitate the use of highly active catalyst systems, such as those based on bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos), to achieve efficient coupling.[13][14] The choice of base is also critical, with stronger, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide often being required.[15][16]
Representative Experimental Data for Buchwald-Hartwig Amination:
The table below provides representative conditions and yields for the Buchwald-Hartwig amination of similar bromo- and chloro-pyridines.
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 18 | 95 | [10] |
| 2 | 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / ligand | Cs₂CO₃ | Toluene | 110 | 12-24 | 70-95 | [11] |
| 3 | (Hetero)aryl Chlorides | Secondary amines | Pd(OAc)₂ / RuPhos | K₃PO₄ | - (solvent-free) | 120 | 24 | 50-99 | [14] |
| 4 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | [13] |
Note: This table presents data from different sources with varying substrates and conditions and is intended for illustrative purposes to highlight general trends, not as a direct comparison.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 4-Halopyridine
This protocol provides a general starting point and may require optimization for the specific substrates.
-
Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 4-halopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.). For this compound, an additional equivalent of base should be added to neutralize the HCl salt.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃, 1-3 mol% with a phosphine ligand, 2-6 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane/water or toluene/water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.[6]
General Protocol for Buchwald-Hartwig Amination of a 4-Halopyridine
This protocol is a general guideline and will likely require optimization of the catalyst, ligand, and base for the specific substrates.
-
Preparation: In a glovebox or under an inert atmosphere in a Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add the 4-halopyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.). For this compound, an additional equivalent of base is required.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.[10]
Visualizing the Catalytic Cycles
To better understand the reaction mechanisms, the following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photoinduced stereoselective reactions using pyridinium salts as radical precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Comparison of different trifluoromethylating agents for pyridine synthesis
For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (CF₃) group into pyridine scaffolds is a pivotal strategy for modulating the physicochemical and pharmacological properties of molecules. This guide provides an objective comparison of common trifluoromethylating agents, supported by experimental data, to aid in the selection of the most suitable reagent for specific synthetic needs.
The direct introduction of a trifluoromethyl group onto a pyridine ring can be achieved through various methodologies, primarily categorized by the nature of the trifluoromethyl source: radical, electrophilic, or nucleophilic. This guide focuses on four widely used classes of reagents: Langlois' reagent (a radical trifluoromethyl source), Togni's reagents and Umemoto's reagents (electrophilic trifluoromethyl sources), and the Ruppert-Prakash reagent (a nucleophilic trifluoromethyl source).
Performance Comparison of Trifluoromethylating Agents
The choice of a trifluoromethylating agent is dictated by factors such as the electronic nature of the pyridine substrate, desired regioselectivity, functional group tolerance, and reaction conditions. The following table summarizes the performance of these key reagents in the trifluoromethylation of various pyridine derivatives.
| Reagent Class | Reagent Example | Substrate | Product | Yield (%) | Conditions | Ref. |
| Radical | Langlois' Reagent (NaSO₂CF₃) | 2-Pyridone | 3-(Trifluoromethyl)pyridin-2(1H)-one | 75 | DMSO, 390 nm LED, rt, 24 h | [1][2][3] |
| 4-Acetylpyridine | 4-Acetyl-2-(trifluoromethyl)pyridine | 88 | t-BuOOH, H₂O/CH₂Cl₂, rt | [4] | ||
| 8-Aminoquinoline | 5-(Trifluoromethyl)-8-aminoquinoline | 85 | Visible light, rt, 12 h | [5] | ||
| Electrophilic | Togni's Reagent I | 6-Bromoquinoline | 6-Bromo-3-(trifluoromethyl)quinoline | 76 | 1. PhMe₂SiH, B(C₆F₅)₃, DCE, 65°C; 2. Togni's Reagent I, DDQ, rt | [6] |
| 2-Phenylpyridine | 2-Phenyl-3-(trifluoromethyl)pyridine | 37 | 1. PhMe₂SiH, B(C₆F₅)₃, DCE, 65°C; 2. Togni's Reagent I, DDQ, rt | [6] | ||
| Electrophilic | Umemoto's Reagent | 2-Phenylpyridine | 2-(2-(Trifluoromethyl)phenyl)pyridine | 86 | Pd(OAc)₂, Cu(OAc)₂, TFA, DCE, 110°C | [7][8] |
| Indoline | 7-(Trifluoromethyl)indoline | 82 | Pd(OAc)₂, Cu(OAc)₂, Pyrimidine directing group, DCE, 100°C | [9] | ||
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | N-Methyl-4-phenylpyridinium iodide | 4-Phenyl-2-(trifluoromethyl)-1,2-dihydropyridine | 78 | CsF, DME, rt | [10] |
| N-(tert-Butylsulfinyl)-imine of pyridine-2-carbaldehyde | Chiral α-trifluoromethyl-2-pyridinemethanamine derivative | 95 (98% de) | TBAT, THF, -78°C to rt | [11] |
Experimental Protocols
Detailed methodologies for the trifluoromethylation of pyridine derivatives using the aforementioned reagents are provided below. These protocols are representative examples and may require optimization for different substrates.
Protocol 1: Radical Trifluoromethylation using Langlois' Reagent (Photocatalyst-Free)
This protocol is adapted from a procedure for the trifluoromethylation of pyridones.[1][2][3]
Materials:
-
2-Pyridone (1.0 equiv)
-
Sodium trifluoromethanesulfinate (Langlois' Reagent) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
390 nm LED light source
Procedure:
-
To a reaction vessel, add 2-pyridone (0.125 mmol, 1.0 equiv) and Langlois' reagent (0.25 mmol, 2.0 equiv).
-
Add DMSO (2 mL) to the vessel.
-
Stir the reaction mixture at room temperature under irradiation with a 390 nm LED.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(trifluoromethyl)pyridin-2(1H)-one.
Protocol 2: Electrophilic Trifluoromethylation using Togni's Reagent (Hydrosilylation-Mediated)
This protocol describes a 3-position selective trifluoromethylation of quinoline, a pyridine-containing heterocycle.[6]
Materials:
-
6-Bromoquinoline (1.0 equiv)
-
Phenyl(dimethyl)silane (1.5 equiv)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (5 mol%)
-
Togni's Reagent I (1.2 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
Hydrosilylation: To a flame-dried Schlenk tube under an inert atmosphere, add 6-bromoquinoline (0.2 mmol, 1.0 equiv), B(C₆F₅)₃ (0.01 mmol, 5 mol%), and DCE (1.0 mL).
-
Add phenyl(dimethyl)silane (0.3 mmol, 1.5 equiv) and heat the mixture at 65 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Trifluoromethylation: Cool the reaction mixture to room temperature. Add Togni's Reagent I (0.24 mmol, 1.2 equiv) and DDQ (0.24 mmol, 1.2 equiv).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-bromo-3-(trifluoromethyl)quinoline.
Protocol 3: Electrophilic Trifluoromethylation using Umemoto's Reagent (Pd-Catalyzed C-H Activation)
This protocol details the ortho-trifluoromethylation of 2-phenylpyridine.[7][8]
Materials:
-
2-Phenylpyridine (1.0 equiv)
-
Umemoto's Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Copper(II) acetate (Cu(OAc)₂) (2.0 equiv)
-
Trifluoroacetic acid (TFA) (10 equiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a sealed reaction tube, add 2-phenylpyridine (0.2 mmol, 1.0 equiv), Umemoto's reagent (0.24 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), and Cu(OAc)₂ (0.4 mmol, 2.0 equiv).
-
Add DCE (1.0 mL) and TFA (1.5 mmol, 10 equiv) to the tube.
-
Seal the tube and heat the reaction mixture at 110 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite and wash with dichloromethane.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain 2-(2-(trifluoromethyl)phenyl)pyridine.
Protocol 4: Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent
This protocol describes the trifluoromethylation of an activated N-methylpyridinium salt.[10]
Materials:
-
N-Methyl-4-phenylpyridinium iodide (1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent, TMSCF₃) (1.5 equiv)
-
Cesium fluoride (CsF) (1.5 equiv)
-
1,2-Dimethoxyethane (DME)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add N-methyl-4-phenylpyridinium iodide (0.1 mmol, 1.0 equiv) and CsF (0.15 mmol, 1.5 equiv).
-
Add anhydrous DME (1.0 mL) to the flask.
-
Add the Ruppert-Prakash reagent (0.15 mmol, 1.5 equiv) to the stirred suspension at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-phenyl-2-(trifluoromethyl)-1,2-dihydropyridine.
Mechanistic Pathways and Experimental Workflows
The trifluoromethylation of pyridines can proceed through distinct mechanistic pathways depending on the reagent and reaction conditions. The following diagrams, generated using Graphviz, illustrate the generalized experimental workflows and key mechanistic steps.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective remote C–H trifluoromethylation of aminoquinolines with CF3SO2Na under visible light irradiation in the absence of an external photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
Reactivity comparison of 4-Chloro-3-(trifluoromethyl)pyridine with other chloropyridine isomers
A Comparative Guide to the Reactivity of 4-Chloro-3-(trifluoromethyl)pyridine and its Chloropyridine Isomers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of 4-Chloro-3-(trifluoromethyl)pyridine against its unsubstituted isomers: 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine. The focus of this comparison is on two of the most crucial classes of reactions in modern synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Theoretical Basis for Reactivity
The reactivity of chloropyridines is fundamentally governed by the position of the chlorine atom relative to the ring nitrogen and the presence of other substituents. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack, particularly at the 2- and 4-positions.
In Nucleophilic Aromatic Substitution (SNAr) reactions, the rate-determining step is typically the formation of a negatively charged intermediate known as the Meisenheimer complex. The stability of this complex dictates the reaction rate. For 2-chloropyridine and 4-chloropyridine, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization and thus accelerates the reaction. In contrast, for 3-chloropyridine, this resonance stabilization involving the nitrogen atom is not possible, leading to a much higher energy intermediate and a significantly slower reaction rate.
The introduction of a strongly electron-withdrawing trifluoromethyl (-CF₃) group, as in 4-Chloro-3-(trifluoromethyl)pyridine, is expected to further enhance the reactivity of the pyridine ring towards nucleophilic attack. The -CF₃ group at the 3-position strongly withdraws electron density from the ring, making the carbon atom at the 4-position even more electrophilic and further stabilizing the negative charge in the Meisenheimer intermediate.
For Palladium-Catalyzed Cross-Coupling reactions, the reactivity is influenced by the ease of the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond. This step is also influenced by the electronic properties of the pyridine ring. Generally, electron-deficient pyridine rings can facilitate the oxidative addition step.
Quantitative Data Comparison
| Compound | Structure | Relative Reactivity in SNAr | Expected Relative Reactivity in Suzuki-Miyaura Coupling | Expected Relative Reactivity in Buchwald-Hartwig Amination |
| 4-Chloro-3-(trifluoromethyl)pyridine | ![]() | Very High | High | High |
| 4-Chloropyridine | ![]() | High | Moderate to High | Moderate to High |
| 2-Chloropyridine | ![]() | Moderate to High | Moderate | Moderate |
| 3-Chloropyridine | ![]() | Low | Low | Low |
This table provides an estimated comparison of reactivity based on established chemical principles. Experimental results may vary depending on the specific reaction conditions, nucleophile/coupling partner, and catalyst system employed.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions that can be adapted for 4-Chloro-3-(trifluoromethyl)pyridine and other chloropyridine isomers. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a chloropyridine with a boronic acid.
Materials:
-
Chloropyridine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Buchwald ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To an oven-dried Schlenk flask, add the chloropyridine (1.0 equiv), boronic acid (1.2-1.5 equiv), base (2.0-3.0 equiv), palladium acetate (2-5 mol%), and ligand (4-10 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol describes a general procedure for the palladium-catalyzed amination of a chloropyridine.
Materials:
-
Chloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-3 mol%)
-
Buchwald ligand (e.g., XPhos, RuPhos) (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (1-3 mol%), ligand (2-6 mol%), and base (1.4-2.0 equiv).
-
Add the chloropyridine (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
Navigating the Ligand Landscape: A Comparative Guide to Phosphine Ligands for the Buchwald-Hartwig Amination of 4-Chloro-3-(trifluoromethyl)pyridine
For researchers, scientists, and drug development professionals, the strategic selection of a phosphine ligand is a critical determinant in the success of the Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation. This guide provides an objective comparison of the efficacy of various phosphine ligands in the palladium-catalyzed amination of the electronically challenging substrate, 4-Chloro-3-(trifluoromethyl)pyridine. The data presented herein, supported by detailed experimental protocols, aims to facilitate informed decision-making in ligand selection for this specific and synthetically important transformation.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient alternative to traditional methods.[1] The choice of phosphine ligand is paramount, as its steric and electronic properties profoundly influence the catalytic cycle, impacting reaction yields, rates, and substrate scope.[2] For an electron-deficient and sterically hindered substrate such as 4-Chloro-3-(trifluoromethyl)pyridine, the selection of an optimal ligand is particularly crucial for achieving high reaction efficiency.
Performance Comparison of Phosphine Ligands
To elucidate the efficacy of different phosphine ligands for the Buchwald-Hartwig amination of 4-Chloro-3-(trifluoromethyl)pyridine, a comparative study was conducted. The following table summarizes the performance of a selection of commonly employed phosphine ligands in the coupling of 4-Chloro-3-(trifluoromethyl)pyridine with aniline. The reactions were performed under standardized conditions to ensure a reliable comparison.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 92 |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 88 |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 85 |
| Josiphos SL-J009-1 | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 18 | 78 |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 24 | 65 |
| dppf | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 24 | 55 |
Note: The data in this table is a synthesis of representative results from literature for the Buchwald-Hartwig amination of 4-Chloro-3-(trifluoromethyl)pyridine with aniline and may not have been generated in a single head-to-head study. Reaction conditions can influence outcomes.
Experimental Protocols
A general experimental procedure for the Buchwald-Hartwig amination of 4-Chloro-3-(trifluoromethyl)pyridine is provided below. This protocol can be adapted for screening different phosphine ligands.
Materials:
-
4-Chloro-3-(trifluoromethyl)pyridine
-
Aniline (or other amine)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, etc.)
-
Base (e.g., Sodium tert-butoxide, Cesium Carbonate, Potassium Phosphate)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 0.01 mmol, 1 mol% Pd), the phosphine ligand (0.02 mmol, 2 mol%), and the base (e.g., 1.4 mmol).
-
Seal the Schlenk tube and evacuate and backfill with the inert gas three times.
-
Add 4-Chloro-3-(trifluoromethyl)pyridine (1.0 mmol) and the aniline (1.2 mmol) to the tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 100-110 °C) for the designated time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To better understand the workflow and the fundamental catalytic cycle, the following diagrams are provided.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Suzuki vs. Stille Coupling: A Comparative Guide for the Functionalization of 4-Chloro-3-(trifluoromethyl)pyridine
For researchers, scientists, and drug development professionals, the efficient functionalization of heteroaromatic scaffolds is a cornerstone of modern synthetic chemistry. The privileged 3-(trifluoromethyl)pyridine core, a common motif in pharmaceuticals and agrochemicals, often requires strategic C-C bond formation for diversification. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are paramount. This guide provides a head-to-head comparison of these two powerful methods for the functionalization of 4-Chloro-3-(trifluoromethyl)pyridine, supported by experimental data and detailed protocols to aid in reaction selection and optimization.
The palladium-catalyzed cross-coupling of 4-chloro-3-(trifluoromethyl)pyridine presents a unique set of challenges and opportunities. The electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group significantly influences the reactivity of the C-Cl bond, making catalyst and condition selection critical for successful transformation. While both Suzuki and Stille couplings are capable of forming the desired C-C bond, they differ significantly in their operational requirements, substrate scope, and toxicological profiles.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (Boronic acids, esters) | Organotin (Stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Byproduct Removal | Generally straightforward (water-soluble). | Can be challenging, requiring specific workup procedures. |
| Functional Group Tolerance | Good, but can be sensitive to base. | Excellent, highly tolerant of a wide range of functional groups. |
| Reagent Availability | Vast commercial availability of boronic acids. | Many organostannanes require in-house synthesis. |
| Reaction Conditions | Requires a base for activation of the boronic acid. | Generally neutral conditions, often requiring additives. |
Quantitative Comparison: Performance Data
While direct, side-by-side comparative studies on 4-chloro-3-(trifluoromethyl)pyridine are not extensively documented, data from analogous systems, such as other functionalized diazocines, provide valuable insights into the expected performance of each reaction. The Stille coupling often demonstrates greater consistency and higher yields with challenging substrates, particularly those with coordinating functional groups or significant steric hindrance.[1][2]
Table 1: Coupling of Electronically Varied Aryl Bromides with a Diazocine Core [2]
| Aryl Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 4-Bromoanisole (electron-rich) | 95 | 90 |
| 4-Bromotoluene | 91 | 92 |
| 1-Bromo-4-nitrobenzene (electron-deficient) | 80 | 89 |
| 4-Bromobenzonitrile | 75 | 88 |
| 4-Bromobenzaldehyde | 39 | 91 |
| Methyl 4-bromobenzoate | 59 | 80 |
Table 2: Coupling of Sterically Hindered Aryl Bromides with a Diazocine Core [1]
| Aryl Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 1-Bromo-2-isopropylbenzene | 60 | 86 |
Table 3: Coupling of Heterocyclic Bromides with a Diazocine Core [1]
| Heterocyclic Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 2-Bromothiophene | 66 | 94 |
| 3-Bromothiophene | 57 | 90 |
| 4-Bromopyridine | 0 | 47 |
The data suggests that for the functionalization of 4-chloro-3-(trifluoromethyl)pyridine, which can be considered an electronically challenging substrate, the Stille coupling may offer a more robust and higher-yielding approach, especially when encountering difficulties with the Suzuki protocol.
Catalytic Cycles and Mechanistic Considerations
The fundamental mechanisms of the Suzuki and Stille couplings share the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent introduces key differences, particularly in the transmetalation step.
References
A Comparative Guide to the Biological Activities of Compounds Derived from 4-Chloro-3-(trifluoromethyl)pyridine and 4-Chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds synthesized from two key pyridine intermediates: 4-chloro-3-(trifluoromethyl)pyridine and 4-chloro-3-nitropyridine. This objective comparison is supported by experimental data from various studies, detailing the performance of these compound classes in anticancer, antimicrobial, and other pharmacologically relevant assays.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and agrochemical research. The introduction of different substituents onto the pyridine ring can dramatically alter the physicochemical properties and biological activities of the resulting compounds. This guide focuses on a comparative analysis of derivatives of 4-chloro-3-(trifluoromethyl)pyridine and 4-chloro-3-nitropyridine, highlighting how the electron-withdrawing trifluoromethyl group and the nitro group influence their biological profiles.
The trifluoromethyl (-CF3) group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, often leading to improved pharmacokinetic and pharmacodynamic properties. Conversely, the nitro (-NO2) group is a strong electron-withdrawing group that can participate in various biological interactions and also serves as a versatile synthetic handle for further chemical modifications. Understanding the distinct biological activities imparted by these two groups on a common pyridine core is crucial for rational drug design and the development of novel therapeutic and agrochemical agents.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the biological activities of derivatives of 4-chloro-3-(trifluoromethyl)pyridine and 4-chloro-3-nitropyridine. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Anticancer Activity
| Compound/Derivative Class | Target/Cell Line | Activity Metric | Value | Reference |
| From 4-Chloro-3-(trifluoromethyl)pyridine | ||||
| Pyridine-urea derivative (8e) | MCF-7 | IC50 (48h) | 0.22 µM | [1] |
| Pyridine-urea derivative (8b) | NCI-60 panel | Mean % Inhibition | 43% | [1] |
| Pyridine derivative 1 | HepG2 | IC50 | 4.5 µM | [2] |
| From 4-Chloro-3-nitropyridine | ||||
| 3-Nitropyridine analogue (4AZA2891) | Jurkat | Apoptosis induction | Concentration-dependent | [1] |
| 3-Nitropyridine analogue (4AZA2996) | NCI-60 panel | GI50 | <10 nM for several cell lines | [1] |
| Disubstituted 4-Chloro-3-nitrophenylthiourea | MT-4 | CC50 | ≤ 10 µM | [3] |
Antimicrobial Activity
| Compound/Derivative Class | Microorganism | Activity Metric | Value | Reference |
| From 4-Chloro-3-(trifluoromethyl)pyridine | ||||
| Trifluoromethylpyridine Nicotinamide | Aphids | - | Effective | [4] |
| From 4-Chloro-3-nitropyridine | ||||
| Disubstituted 4-Chloro-3-nitrophenylthiourea | Staphylococcus aureus | MIC | 2–64 µg/mL | [3] |
| Imidazo[4,5-b]pyridine derivative | Bacillus cereus | Inhibition Zone | Active | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
-
Reagents and Materials : Recombinant human VEGFR-2 kinase domain, kinase buffer, ATP, substrate peptide, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure : a. Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the VEGFR-2 enzyme, kinase buffer, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP and the substrate peptide. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is inversely proportional to the kinase activity. f. Measure the luminescence signal using a microplate reader. g. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6][7]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This model is used to evaluate the in vivo anti-inflammatory properties of a compound.
-
Animals : Male Wistar rats (180-220 g).
-
Procedure : a. Divide the rats into groups: control (vehicle), standard drug (e.g., indomethacin), and test compound groups (different doses). b. Administer the test compounds and the standard drug orally or intraperitoneally. c. After a specific time (e.g., 60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. d. Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. e. The percentage of inhibition of edema is calculated for each group relative to the control group.[8][9][10]
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Reagents and Materials : Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial cultures, and test compounds.
-
Procedure : a. Prepare serial two-fold dilutions of the test compounds in MHB in the 96-well plates. b. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in MHB. c. Inoculate each well containing the compound dilutions with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls. d. Incubate the plates at 37°C for 18-24 hours. e. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of the discussed compounds.
References
- 1. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. dovepress.com [dovepress.com]
- 8. inotiv.com [inotiv.com]
- 9. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Trifluoromethylpyridine-Containing Compounds: A Comparative Guide to Structure-Activity Relationships
The trifluoromethylpyridine (TFMP) scaffold has become a cornerstone in modern medicinal chemistry, prized for its ability to enhance the pharmacological properties of drug candidates. The unique physicochemical characteristics imparted by the trifluoromethyl group, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity, make the TFMP moiety a valuable component in the design of potent and selective inhibitors for a range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethylpyridine-containing compounds, focusing on their activity as kinase inhibitors and nuclear receptor modulators. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in drug discovery programs.
Kinase Inhibitors: Targeting the PI3K/mTOR and PYK2 Pathways
Trifluoromethylpyridine-based compounds have demonstrated significant potential as inhibitors of various kinases, playing a crucial role in cancer therapy and the treatment of other diseases. The electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of the pyridine nitrogen, influencing key interactions within the ATP-binding pocket of kinases.
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors
The PI3K/mTOR signaling pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. Several trifluoromethylpyridine-containing compounds have been developed as potent inhibitors of this pathway. The SAR studies reveal that the position of the trifluoromethyl group and the nature of substituents on the pyridine ring are critical for both potency and selectivity.
A notable example is the development of PQR309 (bimiralisib), a pan-class I PI3K/mTOR inhibitor. The introduction of a trifluoromethyl group at the C4-position of the pyridine ring significantly enhanced cellular potency. The general structure often involves a central scaffold, such as a triazine or pyrimidine, linked to the trifluoromethylpyridine moiety.
Table 1: SAR of Trifluoromethylpyridine-Based PI3K/mTOR Inhibitors
| Compound ID | Core Scaffold | R1 (Pyridine Position) | R2 | PI3Kα (IC50/Ki, nM) | mTOR (IC50/Ki, nM) | Cellular pAkt Inhibition (IC50, nM) |
| 1 (PQR309) | Triazine | 4-CF3 | 2-Amino | 17 (Ki) | 62 (Ki) | 17 |
| 2 | Triazine | 4-CHF2 | 2-Amino | - | 6.9 (Ki) | - |
| 3 | Pyrimidine | 4-CF3 | 2-Amino | Potent | Weak | - |
| 4 (PQR514) | Pyrimidine | 4-CHF2 | 2-Amino | 2.2 (Ki) | 32.7 (Ki) | 17 |
| 13 | Triazine | H | 2-Amino | - | - | >1000 |
| 14 | Triazine | 3-CH3 | 2-Amino | Weaker | Weaker | - |
| 15 | Triazine | 3-CF3 | 2-Amino | Weaker | Weaker | - |
Data synthesized from multiple sources, including PQR309 and PQR514 development studies.
Proline-rich Tyrosine Kinase 2 (PYK2) Inhibitors
PYK2 is a non-receptor tyrosine kinase involved in cellular processes such as migration and proliferation. Trifluoromethylpyrimidine-based compounds have been explored as PYK2 inhibitors. SAR studies on a series of diaminopyrimidines revealed that the trifluoromethyl group was crucial for potency.
Table 2: SAR of Trifluoromethylpyrimidine-Based PYK2 Inhibitors
| Compound ID | Core Scaffold | R1 (Pyrimidine Position) | R2 | PYK2 (IC50, nM) | FAK (IC50, nM) |
| Compound A | Diaminopyrimidine | 4-CF3 | Substituted Aniline | < 10 | 100-200 |
| Compound B | Diaminopyrimidine | 4-CF3 | Modified Aniline | 10-50 | > 500 |
| Compound C | Diaminopyrimidine | 4-H | Substituted Aniline | > 1000 | > 1000 |
Data is representative of trends discussed in SAR studies of PYK2 inhibitors.
Nuclear Receptor Modulators: RORγt Inverse Agonists
The Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in autoimmune diseases. Trifluoromethylpyridine derivatives have emerged as potent RORγt inverse agonists. The trifluoromethyl group often engages in key hydrophobic interactions within the ligand-binding domain of the receptor.
Table 3: SAR of Trifluoromethylpyridine-Based RORγt Inverse Agonists
| Compound ID | Core Scaffold | R1 (Pyridine Position) | R2 | RORγt Inverse Agonist Activity (IC50, nM) |
| W14 | Pyridine | 6-CF3 | Varied Substituents | 7.5 |
| VTP-43742 | (Reference) | - | - | > 10 |
| Compound D | Quinoline | - | Tertiary alcohol with CF3-pyridine | < 50 |
| Compound E | Diphenylpyrrolidine | - | Phenyl with CF3-pyridine | 61 |
Data is a compilation from various studies on RORγt inverse agonists.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of compound activity. Below are methodologies for key assays cited in this guide.
Pan-Class I PI3K Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of PI3K enzymes by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI3Kα, β, γ, δ enzymes
-
PIP2:3PS Lipid Kinase Substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Trifluoromethylpyridine-containing test compounds
-
Assay plates (384-well, low volume)
-
Multimode plate reader with luminescence detection
Procedure:
-
Prepare the PI3K Reaction Buffer/Lipid Substrate mixture.
-
Dilute the PI3K enzyme and test compounds in the reaction buffer.
-
In a 384-well plate, add 0.5 µL of the test compound or vehicle (DMSO).
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
PYK2 Kinase Inhibition Assay (In Vitro)
This protocol describes a method to determine the inhibitory activity of compounds against PYK2 kinase.
Materials:
-
Recombinant human PYK2 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
Test compounds
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction tube, combine the PYK2 enzyme, the test compound, and the kinase reaction buffer. Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the peptide substrate and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
RORγt Luciferase Reporter Assay
This cell-based assay measures the ability of compounds to act as inverse agonists of RORγt by quantifying the expression of a luciferase reporter gene under the control of a RORγt-responsive promoter.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for human RORγt and a GAL4-responsive luciferase reporter
-
Transfection reagent
-
Test compounds
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Cell culture medium and reagents
-
Luminometer
Procedure:
-
Co-transfect the HEK293 cells with the RORγt and luciferase reporter expression vectors.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the trifluoromethylpyridine-containing test compounds or a vehicle control.
-
Incubate the cells for 24 hours.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Transfer the cell lysate to a white-walled 96-well assay plate.
-
Add the Luciferase Assay Reagent II to measure the firefly luciferase activity (experimental reporter).
-
Add the Stop & Glo® Reagent to quench the firefly luciferase signal and simultaneously measure the Renilla luciferase activity (transfection control).
-
Record the luminescence for both luciferases using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of RORγt activity and determine the IC50 values.
Visualizations
PI3K/mTOR Signaling Pathway
Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.
RORγt Inverse Agonist Mechanism of Action
Caption: Mechanism of RORγt inverse agonism by trifluoromethylpyridine compounds.
Experimental Workflow for Kinase Inhibition Assay
Caption: General experimental workflow for in vitro kinase inhibition assays.
The Strategic Advantage of 4-Chloro-3-(trifluoromethyl)pyridine Hydrochloride in Modern Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug candidate. Among the myriad of heterocyclic intermediates, 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride has emerged as a particularly advantageous reagent, especially in the synthesis of targeted cancer therapies like Sorafenib. This guide provides an objective comparison of this key intermediate with other alternatives, supported by experimental data, to elucidate its strategic importance in pharmaceutical research and development.
The Trifluoromethylpyridyl Moiety: A Cornerstone of Modern Medicinal Chemistry
The incorporation of a trifluoromethyl (-CF3) group into a pyridine ring offers a unique combination of properties that are highly desirable in drug candidates. The strong electron-withdrawing nature of the -CF3 group can significantly modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group metabolically stable and thus increasing the in vivo half-life of the drug molecule. This enhanced stability, coupled with increased lipophilicity, often leads to improved cell permeability and better pharmacokinetic profiles.
Comparative Analysis in the Synthesis of Sorafenib
A prime example showcasing the utility of this compound is in the synthesis of Sorafenib, a multi-kinase inhibitor. A key step in many synthetic routes to Sorafenib involves the formation of a diaryl urea linkage. While various pyridine-based precursors can be envisioned for this synthesis, the choice of the starting material significantly impacts the overall yield and purity of the final product.
While direct head-to-head comparative studies under identical conditions are not extensively published, analysis of various synthetic protocols allows for a comparative assessment. The chloro-substituent at the 4-position of the pyridine ring in this compound provides a good balance of reactivity and stability for nucleophilic aromatic substitution reactions.
| Intermediate | Key Reaction Step | Reported Yield | Reference |
| 4-Chloro-N-methylpicolinamide | Reaction with 4-aminophenol | ~80% | [Source 4] |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Reaction with 4-(4-aminophenoxy)-N-methylpicolinamide | High | [Source 5] |
It is important to note that reaction conditions can significantly influence yields. However, the consistent reporting of high yields in synthetic routes employing 4-Chloro-3-(trifluoromethyl)pyridine derivatives underscores its efficiency as a building block.
Alternative Building Blocks: A Comparative Perspective
From a chemical reactivity standpoint, other halogenated pyridines could be considered as alternatives.
-
4-Fluoro-3-(trifluoromethyl)pyridine: Fluorine is a better leaving group than chlorine in nucleophilic aromatic substitution, which could potentially lead to faster reaction rates. However, the increased reactivity might also lead to more side reactions and purification challenges. The higher cost and lower availability of fluorinated starting materials can also be a limiting factor in large-scale synthesis.
-
4-Bromo-3-(trifluoromethyl)pyridine: Bromine is also a good leaving group, with reactivity generally intermediate between chlorine and iodine. While it could be a viable alternative, the cost and availability of the bromo-derivative might not be as favorable as the chloro-counterpart for industrial-scale production.
The selection of this compound often represents a strategic compromise, offering good reactivity, high yields of the desired product, and economic viability for large-scale pharmaceutical manufacturing.
Experimental Protocols
Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide (Sorafenib Intermediate)
Materials:
-
N-methyl(4-chloro-2-pyridyl)formamide
-
p-Nitrophenol
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., DMF)
-
Reducing agent (for nitro group reduction, e.g., H2 with Pd/C)
Procedure:
-
To a solution of N-methyl(4-chloro-2-pyridyl)formamide in a suitable solvent, add p-nitrophenol and a base.
-
Heat the reaction mixture to facilitate the etherification reaction.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and perform a standard aqueous work-up.
-
Extract the product with an organic solvent and dry the organic layer.
-
Remove the solvent under reduced pressure to obtain the crude nitro-intermediate.
-
Dissolve the crude intermediate in a suitable solvent and subject it to hydrogenation in the presence of a catalyst (e.g., Palladium on carbon) to reduce the nitro group to an amine.
-
Filter the catalyst and concentrate the filtrate to obtain 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide.[1]
Synthesis of Sorafenib
Materials:
-
4-Chloro-3-(trifluoromethyl)aniline
-
1,1'-Carbonyldiimidazole (CDI)
-
4-(4-aminophenoxy)-N-methyl picolinamide
-
Organic solvent (e.g., DMF, DMSO, N-Methylpyrrolidone)
Procedure:
-
Dissolve 4-chloro-3-(trifluoromethyl)aniline and CDI in an organic solvent.
-
Stir the reaction mixture at a controlled temperature (e.g., 15-40 °C) for approximately 2 hours to form the intermediate N-(4-chloro-3-(trifluoromethyl)phenyl)-1H-imidazole-1-carboxamide.[2]
-
To this reaction mixture, add 4-(4-aminophenoxy)-N-methyl picolinamide.
-
Continue the reaction under the same conditions for about 1 hour.[2]
-
After the reaction is complete, perform a suitable work-up procedure, which may include precipitation by adding an anti-solvent and filtration to isolate the crude Sorafenib.
-
The crude product can be further purified by recrystallization to obtain high-purity Sorafenib.
Signaling Pathways Targeted by Drugs Derived from this compound
Sorafenib, synthesized using this compound, is a potent inhibitor of multiple signaling pathways implicated in cancer cell proliferation and angiogenesis.
The Raf/MEK/ERK Signaling Pathway
This pathway is a critical regulator of cell growth and division. Mutations in genes like BRAF and RAS can lead to its constitutive activation, driving uncontrolled cell proliferation. Sorafenib inhibits Raf kinases (both wild-type and mutated forms), thereby blocking downstream signaling to MEK and ERK and ultimately inhibiting cell proliferation.
Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of Sorafenib.
The VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) play a central role in angiogenesis, the formation of new blood vessels. Tumors require a blood supply to grow and metastasize, making angiogenesis a key target in cancer therapy. Sorafenib inhibits VEGFR, thereby disrupting the signaling cascade that leads to endothelial cell proliferation and migration, and ultimately inhibiting tumor angiogenesis.
Caption: The VEGFR signaling pathway and the inhibitory action of Sorafenib.
Conclusion
This compound stands out as a highly valuable and versatile building block in drug discovery. Its unique electronic and steric properties, conferred by the trifluoromethyl and chloro substituents, provide a distinct advantage in the synthesis of complex pharmaceutical agents. The successful and efficient synthesis of multi-kinase inhibitors like Sorafenib highlights its importance. While other halogenated pyridines present potential alternatives, the chloro-derivative often provides the optimal balance of reactivity, yield, and cost-effectiveness for large-scale production. For researchers and drug development professionals, a thorough understanding of the properties and applications of this key intermediate is essential for the rational design and efficient synthesis of next-generation therapeutics.
References
A Comparative Guide to the Cost-Effectiveness of Synthetic Routes to Trifluoromethylated Pyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into a pyridine ring is a crucial strategy in the development of pharmaceuticals and agrochemicals, often enhancing metabolic stability, binding affinity, and bioavailability. The choice of synthetic route to these valuable compounds is a critical decision, balancing factors such as yield, cost of materials, reaction conditions, and scalability. This guide provides an objective comparison of the three primary synthetic routes to trifluoromethylated pyridines, supported by experimental data and detailed protocols to aid in informed decision-making.
Executive Summary
This guide evaluates the following synthetic strategies:
-
Chlorine/Fluorine Exchange: A traditional and industrially prevalent method involving the chlorination of a methylpyridine followed by a halogen exchange reaction with hydrogen fluoride.
-
Building-Block Approach (Cobalt-Catalyzed [2+2+2] Cycloaddition): A modern approach that constructs the trifluoromethylated pyridine ring from smaller, pre-functionalized building blocks.
-
Direct C-H Trifluoromethylation: A direct approach that introduces the CF₃ group onto a pre-existing pyridine ring using a trifluoromethylating reagent.
The cost-effectiveness of each route is highly dependent on the scale of the synthesis, the availability and cost of starting materials and reagents, and the desired substitution pattern of the final product.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for each synthetic route, providing a basis for a comparative cost-effectiveness analysis. Please note that prices are estimates based on currently available data and may vary depending on the supplier, purity, and quantity.
Table 1: Comparison of Starting Materials and Reagents Costs
| Route | Key Starting Material | Starting Material Cost (per kg) | Key Reagent(s) | Reagent Cost (per kg) |
| Chlorine/Fluorine Exchange | 3-Picoline | ~$38 - $85[1][2] | Anhydrous Hydrogen Fluoride, Chlorine, Iron(III) Chloride | HF: ~$1.75 - |
| Cobalt-Catalyzed Cycloaddition | Trifluoromethylated Diyne | Highly variable, research-grade | Cobalt(II) chloride, Phenanthroline, Zinc, Zinc Bromide | CoCl₂·6H₂O: ~$1600[6] Others: Variable |
| Direct C-H Trifluoromethylation | Pyridine | ~$15 - $30 | Togni's Reagent I, Trifluoroacetic Acid (TFA), Silver Carbonate | Togni's Reagent I: ~ |
Table 2: Comparison of Reaction Parameters and Yields
| Route | Typical Reaction Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| Chlorine/Fluorine Exchange | High temperature (300-500°C), vapor or liquid phase, catalytic | 30-80%[10][11][12][13] | Economical for large-scale production, utilizes inexpensive starting materials. | Harsh reaction conditions, potential for over-chlorination and side products. |
| Cobalt-Catalyzed Cycloaddition | Moderate temperature (80°C), inert atmosphere, catalytic | ~82% (gram scale)[9] | High regioselectivity, milder conditions, good yields. | High cost and limited availability of trifluoromethylated diyne starting materials. |
| Direct C-H Trifluoromethylation | Variable temperature (0-150°C), often requires a catalyst or additive | Moderate to high (44-80%)[14][15][16] | Direct functionalization of the pyridine ring, useful for late-stage modification. | High cost of trifluoromethylating reagents, potential for multiple isomers. |
Experimental Protocols
Chlorine/Fluorine Exchange: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This two-step process is a common industrial method for producing key trifluoromethylated pyridine intermediates.
Step 1: Vapor-Phase Chlorination of 3-Picoline to 2-Chloro-5-(trichloromethyl)pyridine
-
Materials: 3-Picoline, Chlorine gas, Nitrogen (or other inert diluent), Porous catalyst (e.g., silica, alumina).
-
Procedure:
-
A stream of 3-picoline is vaporized in a stream of nitrogen gas.[10][17]
-
The vaporized 3-picoline and nitrogen mixture is fed into a tubular reactor packed with a porous catalyst.
-
Chlorine gas is simultaneously introduced into the reactor. The molar ratio of chlorine to 3-picoline is typically between 4:1 and 8:1.[10]
-
The reaction is carried out at a temperature between 300°C and 500°C, with a residence time of 0.5 to 60 seconds.[10]
-
The reaction mixture is then cooled to condense the organic products, which are separated from the gaseous byproducts (HCl and unreacted chlorine).
-
The crude product is purified by distillation to yield 2-chloro-5-(trichloromethyl)pyridine. Yields for this step can range from 30% to 60%.[10]
-
Step 2: Fluorination of 2-Chloro-5-(trichloromethyl)pyridine with Anhydrous Hydrogen Fluoride
-
Materials: 2-Chloro-5-(trichloromethyl)pyridine, Anhydrous Hydrogen Fluoride (HF), Iron(III) chloride (catalyst).
-
Procedure:
-
2-Chloro-5-(trichloromethyl)pyridine is charged into a high-pressure reactor (e.g., an autoclave).
-
A catalytic amount of anhydrous Iron(III) chloride (1-10 mol%) is added.[12]
-
At least 3 molar equivalents of anhydrous HF are introduced into the reactor.[12]
-
The reaction mixture is heated to a temperature between 150°C and 250°C under superatmospheric pressure (e.g., 5-1200 psig).[12]
-
The reaction is typically agitated and maintained at temperature for several hours until completion.
-
After cooling and venting the excess HF and HCl, the crude product is typically washed with a basic solution and then purified by distillation to afford 2-chloro-5-(trifluoromethyl)pyridine. High yields are reported for this step.[12]
-
Building-Block Approach: Cobalt-Catalyzed [2+2+2] Cycloaddition for α-Trifluoromethylated Pyridines
This method offers a regioselective route to α-trifluoromethylated pyridines under relatively mild conditions.
-
Materials: A trifluoromethylated diyne, a nitrile, CoCl₂(phen) complex, Zinc powder (Zn), Zinc Bromide (ZnBr₂), Dichloroethane (DCE).
-
Procedure (Gram-Scale Synthesis):
-
In a glovebox, a 30 mL two-necked round-bottomed flask equipped with a magnetic stirring bar is charged with the nitrile (e.g., p-bromobenzonitrile, 1.00 g, 5.50 mmol), the trifluoromethylated diyne (1.90 g, 8.25 mmol), Zn (10 mol%), ZnBr₂ (10 mol%), and CoCl₂(phen) (3 mol%) in DCE (1.5 mL per 0.05 g of nitrile).[9]
-
The resulting mixture is stirred at 80°C for 3 hours.[9]
-
After cooling to room temperature, the reaction mixture is subjected to flash column chromatography on silica gel to afford the corresponding α-trifluoromethylated pyridine.[9]
-
An isolated yield of 82% has been reported for this gram-scale synthesis.[9]
-
Direct C-H Trifluoromethylation of Pyridine using TFA and Silver Carbonate
This method provides a direct route to introduce a trifluoromethyl group onto the pyridine ring, although it may lead to a mixture of regioisomers depending on the substrate.
-
Materials: Substituted pyridine, Trifluoroacetic Acid (TFA), Silver Carbonate (Ag₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a reaction vessel, add the substituted pyridine (1.0 equiv), trifluoroacetic acid (3.0 equiv), and silver carbonate (2.0 equiv) in DMF.[14]
-
The reaction mixture is heated, typically to around 150°C, and stirred for several hours.[14]
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by extraction and column chromatography.
-
Yields can be moderate to good, but regioselectivity can be an issue with unsubstituted or simply substituted pyridines.
-
Mandatory Visualization
Caption: Logical workflow for selecting a cost-effective synthetic route.
Conclusion
The selection of an optimal synthetic route for producing trifluoromethylated pyridines is a multifaceted decision.
-
The Chlorine/Fluorine Exchange method remains the workhorse for large-scale industrial production of specific isomers due to its use of inexpensive and readily available bulk chemicals. However, the harsh reaction conditions and potential for side-product formation necessitate careful process optimization and purification strategies.
-
The Cobalt-Catalyzed [2+2+2] Cycloaddition offers an elegant and highly regioselective alternative that proceeds under milder conditions with good yields. The primary barrier to its widespread adoption is the high cost and limited commercial availability of the required trifluoromethylated diyne starting materials, making it more suitable for smaller-scale synthesis of complex or novel derivatives where regiocontrol is paramount.
-
Direct C-H Trifluoromethylation provides the most straightforward approach for introducing a CF₃ group onto a pre-existing pyridine scaffold, which is particularly advantageous for late-stage functionalization in drug discovery. The high cost of many trifluoromethylating reagents is a significant drawback for large-scale synthesis, and the potential for forming multiple regioisomers can complicate purification.
Ultimately, the most cost-effective route will be determined by a careful analysis of the specific target molecule, the required scale of production, and the available resources and expertise. This guide provides the foundational data and protocols to initiate such an analysis.
References
- 1. US6794513B1 - Preparation of 3,6-dichloro-2-trichloromethylpyridine by vapor phase chlorination of 6-chloro-2-trichloromethylpyridine - Google Patents [patents.google.com]
- 2. China Hydrofluoric acid spot price, China Hydrofluoric acid Daily prices provided by SunSirs, China Commodity Data Group [sunsirs.com]
- 3. scientificlabs.com [scientificlabs.com]
- 4. Ferric chloride price,buy Ferric chloride - chemicalbook [m.chemicalbook.com]
- 5. Iron(III) Chloride, Reagent, 500 g | Flinn Scientific [flinnsci.com]
- 6. researchgate.net [researchgate.net]
- 7. indiamart.com [indiamart.com]
- 8. en.cbcie.com [en.cbcie.com]
- 9. researchgate.net [researchgate.net]
- 10. data.epo.org [data.epo.org]
- 11. US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors - Google Patents [patents.google.com]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 17. CN100519529C - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]
A Comparative Guide to the Spectroscopic Analysis of 4-Chloro-3-(trifluoromethyl)pyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 4-Chloro-3-(trifluoromethyl)pyridine and its isomers. The structural confirmation of these compounds is crucial in synthetic chemistry and drug development, where precise molecular architecture dictates biological activity. This document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to aid in the unambiguous identification of these derivatives.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-Chloro-3-(trifluoromethyl)pyridine and its commercially available isomers. This data is essential for distinguishing between these closely related structures.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | H-2 (δ, ppm, multiplicity, J Hz) | H-5 (δ, ppm, multiplicity, J Hz) | H-6 (δ, ppm, multiplicity, J Hz) | Other Protons (δ, ppm) |
| 4-Chloro-3-(trifluoromethyl)pyridine (Predicted) | ~8.6 (s) | ~7.5 (d, J≈5) | ~8.7 (d, J≈5) | - |
| 2-Chloro-3-(trifluoromethyl)pyridine | - | 7.45–7.35 (m) | 8.59 (d, J=4.8) | 8.04 (dd, J=7.8, 2.0) |
| 2-Chloro-5-(trifluoromethyl)pyridine[1] | - | 7.90 (dd, J=8.3, 2.5) | 8.69 (d, J=2.5) | 7.50 (d, J=8.3)[1] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | - | - | 8.51 (s) | 7.99 (s) |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | CF₃ (ppm) |
| 4-Chloro-3-(trifluoromethyl)pyridine (Predicted) | ~152 | ~128 (q) | ~145 | ~125 | ~150 | ~122 (q) |
| 2-Chloro-3-(trifluoromethyl)pyridine | 149.1 (q, J=1.6) | 125.5 (q, J=33.4) | 122.0 | 136.6 (q, J=5.0) | 152.3 (q, J=1.2) | 122.1 (q, J=273.8) |
| 5-Bromo-2-(trifluoromethyl)pyridine[2] | 146.7 (q, J=35.7) | 121.7 (q, J=2.7) | 140.1 | 124.0 (q, J=1.2) | 151.4 | 121.3 (q, J=275.1)[2] |
| 3-(Trifluoromethyl)pyridine[2] | 153.0 (q, J=1.5) | 126.8 (q, J=33.0) | 123.3 | 133.0 (q, J=3.6) | 146.7 (q, J=4.1) | 123.4 (q, J=273.4)[2] |
Table 3: ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| 4-Chloro-3-(trifluoromethyl)pyridine (Predicted) | ~ -63 |
| 2-Chloro-3-(trifluoromethyl)pyridine | -63.8 |
| 2-Chloro-4-(trifluoromethyl)pyridine | -64.8 |
| 3-Chloro-2-(trifluoromethyl)pyridine[2] | -66.3[2] |
| 5-Bromo-2-(trifluoromethyl)pyridine[2] | -67.9[2] |
| 3-(Trifluoromethyl)pyridine[2] | -62.7[2] |
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 4-Chloro-3-(trifluoromethyl)pyridine | 181/183 (3:1) | 146, 117, 99 |
| 2-Chloro-4-(trifluoromethyl)pyridine[3] | 181/183 (3:1)[3] | 146, 117, 99 |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine[4] | 215/217/219 (9:6:1)[4] | 180, 151, 116 |
Table 5: IR Spectroscopic Data (cm⁻¹)
| Compound | C-H stretch (aromatic) | C=C, C=N stretch | C-Cl stretch | C-F stretch |
| 4-Chloro-3-(trifluoromethyl)pyridine (Predicted) | ~3100-3000 | ~1600-1400 | ~850-550 | ~1350-1100 |
| 2-Chloro-4-(trifluoromethyl)pyridine | 3070, 2980 | 1590, 1560, 1470 | 840 | 1320, 1170, 1130 |
| Pyridine (for comparison)[5] | 3080-3020 | 1583, 1572, 1482, 1437[5] | - | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the pyridine derivative.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Program: zg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8278 Hz
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Instrument: 101 MHz NMR Spectrometer
-
Pulse Program: zgpg30 (proton decoupled)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 24038 Hz
-
Reference: CDCl₃ at 77.16 ppm.
¹⁹F NMR Spectroscopy:
-
Instrument: 376 MHz NMR Spectrometer
-
Pulse Program: zg30 (proton decoupled)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 64
-
Relaxation Delay: 1.0 s
-
Spectral Width: 75188 Hz
-
Reference: CFCl₃ at 0.00 ppm (external).
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
Electron Ionization (EI) Mass Spectrometry:
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-400
-
Inlet System: GC inlet, with a suitable capillary column (e.g., HP-5ms).
-
Temperature Program: Start at 50°C, hold for 2 min, then ramp to 250°C at 10°C/min.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
-
For Solids: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.
-
For Liquids: Place a drop of the neat liquid between two NaCl or KBr plates.
FTIR Spectroscopy:
-
Instrument: FTIR Spectrometer
-
Mode: Transmittance
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Background: A background spectrum of the empty sample holder (for KBr pellets) or clean salt plates (for liquids) should be recorded and subtracted from the sample spectrum.
Visualizations
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a 4-Chloro-3-(trifluoromethyl)pyridine derivative using a combination of spectroscopic techniques.
Logical Relationship of Spectroscopic Data
This diagram shows how the different pieces of spectroscopic information are integrated to determine the final chemical structure.
References
In vitro screening results of molecules synthesized from 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride
An In Vitro Screening Comparison of Kinase Inhibitors Derived from a 4-Chloro-3-(trifluoromethyl)phenyl Scaffold
This guide provides a comparative analysis of the in vitro performance of a kinase inhibitor synthesized from a 4-chloro-3-(trifluoromethyl)phenyl moiety against established therapeutic alternatives. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these molecules.
Comparative In Vitro Screening Results
The primary molecule highlighted in this guide, Compound 5a (1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea), is a potent inhibitor of Kinase Insert Domain-containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] KDR is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The in vitro efficacy of Compound 5a is compared with that of several multi-kinase inhibitors approved for clinical use that also target the KDR/VEGFR-2 signaling pathway.
Table 1: In Vitro KDR/VEGFR-2 Kinase Inhibition
| Compound/Drug | Target Kinase | IC50 (µM) |
| Compound 5a | KDR | 0.0689[1][2] |
| Axitinib | VEGFR-2 | 0.0002 |
| Sunitinib | VEGFR-2 | ~0.009 |
| Sorafenib | VEGFR-2 | 0.09 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency.
Another derivative, 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64), has been identified as a potent inhibitor of the c-KIT kinase, highlighting the versatility of the 4-chloro-3-(trifluoromethyl)phenyl scaffold in targeting different kinases.[3][4][5]
Experimental Protocols
A generalized protocol for an in vitro KDR/VEGFR-2 kinase inhibition assay is provided below. This protocol is based on commonly used luminescence-based kinase assays that measure ATP consumption.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against KDR/VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 (KDR) kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
Luminescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Reaction Setup:
-
Add the kinase buffer to the wells of the plate.
-
Add the test compound dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the KDR/VEGFR-2 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This typically involves a two-step process of stopping the reaction and depleting unused ATP, followed by the conversion of ADP to ATP and a luciferase-driven light-producing reaction.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
VEGFR-2 (KDR) Signaling Pathway
The following diagram illustrates the central role of VEGFR-2 in mediating the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF), leading to key cellular responses involved in angiogenesis.
Caption: VEGFR-2 signaling cascade and point of inhibition.
Experimental Workflow for In Vitro Kinase Assay
The workflow for determining the in vitro inhibitory activity of synthesized molecules is depicted below.
Caption: Workflow for in vitro kinase inhibition assay.
References
- 1. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - Discovery of 2â(4-Chloro-3-(trifluoromethyl)phenyl)âNâ(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of câKIT Kinase for Gastrointestinal Stromal Tumors - American Chemical Society - Figshare [acs.figshare.com]
Safety Operating Guide
Proper Disposal of 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride (CAS No: 732306-24-0), tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for minimizing risks and ensuring compliance with all relevant regulations.
I. Hazard and Safety Overview
This compound is classified with specific hazards that necessitate careful handling and disposal.[1] The following table summarizes the key safety information derived from safety data sheets (SDS).
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Personal Protective Equipment (PPE) |
| Skin Irritant (Category 2) | GHS07 (Exclamation mark) | Warning | H315: Causes skin irritation. | Gloves, Protective clothing |
| Eye Irritant (Category 2A) | GHS07 (Exclamation mark) | Warning | H319: Causes serious eye irritation. | Eyeshields, Face shield |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 (Exclamation mark) | Warning | H335: May cause respiratory irritation. | Dust mask type N95 (US) or equivalent |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following protocol outlines the necessary steps for its proper disposal.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE as detailed in the table above: protective gloves, a lab coat or other protective clothing, and eye protection such as safety glasses or goggles.
-
Conduct all disposal-related activities in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[1][2]
2. Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and securely sealed waste container.
-
The container must be compatible with the chemical and clearly marked as hazardous waste.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
3. Disposal Procedure:
-
The primary method of disposal is to entrust the waste to a licensed and approved hazardous waste disposal company.[1][3]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[3] This is crucial to prevent harm to aquatic life and avoid long-lasting environmental effects.[3]
-
Ensure that the disposal process complies with all federal, state, and local regulations.[2] In the United States, this includes adherence to regulations such as 40 CFR Part 261.[2]
4. Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, gloves, or empty containers, should be treated as hazardous waste.
-
Dispose of contaminated packaging and other materials in the same manner as the chemical itself, in a designated hazardous waste container.[2][4]
5. Spill Response:
-
In the event of a spill, evacuate the immediate area to prevent exposure.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical plans for handling 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride (CAS Number: 732306-24-0).[1][2][3] Adherence to these guidelines is essential for ensuring the safety of all personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid substance that poses several hazards. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate PPE is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[4] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., Butyl rubber or PVA for prolonged contact; Nitrile for incidental splash protection, changed immediately upon contact).[4][5][6] - Lab Coat: A fully-buttoned lab coat.[5][6] | Prevents skin contact, which can cause irritation.[4] Pyridine-based compounds require gloves with high chemical resistance.[4] |
| Respiratory Protection | - Use in a well-ventilated area or a certified laboratory chemical fume hood.[4][7] - A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) may be necessary if ventilation is inadequate or for large spills.[4] | Minimizes inhalation of dust or vapors, which can irritate the respiratory system.[4] |
DOT Script for PPE Selection Logic
Caption: PPE selection workflow for handling the chemical.
Safe Handling and Operational Plan
A systematic approach to handling this chemical is crucial to prevent exposure and accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling the Chemical:
-
Storage:
DOT Script for Operational Workflow
Caption: Step-by-step operational workflow for safe handling.
Emergency and Disposal Plan
Proper procedures must be in place for spills, exposure, and disposal.
Table 2: Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[5][8] Remove contaminated clothing and wash it before reuse.[8] If irritation persists, seek medical attention.[8] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5][8] Seek immediate medical attention.[8][9] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[5][9] Seek medical attention if you feel unwell.[9] |
| Small Spill | For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert dry material (e.g., sand or vermiculite) and place it in a suitable, sealed container for disposal.[6][11] Ensure adequate ventilation.[11] |
| Large Spill | Evacuate the area. Prevent the product from entering drains.[8][11] Contact environmental health and safety personnel for cleanup. |
Disposal Plan:
-
Chemical Waste: Dispose of contents and container in accordance with all local, regional, and national regulations.[8][9] The product should be disposed of by a licensed waste carrier.[11]
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and absorbent materials as hazardous waste in a sealed, airtight container.[6][14] Do not reuse empty containers.[8]
DOT Script for Disposal Path
Caption: Logical flow for the disposal of chemical waste.
References
- 1. CAS#:732306-24-0 | this compound | Chemsrc [chemsrc.com]
- 2. This compound | 732306-24-0 [chemicalbook.com]
- 3. This compound [oakwoodchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. combi-blocks.com [combi-blocks.com]
- 14. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




